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Core Science & Biosynthesis

Foundational

Methyl 2,3-dibromo-5-fluorobenzoate: Technical Guide & Synthetic Utility

Topic: Methyl 2,3-dibromo-5-fluorobenzoate: A Strategic Scaffold for Poly-Functionalized Heterocycles Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2,3-dibromo-5-fluorobenzoate: A Strategic Scaffold for Poly-Functionalized Heterocycles Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2,3-dibromo-5-fluorobenzoate (CAS: 1537003-86-3) is a highly specialized halogenated benzoate intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2][3][4][5][6] Distinguished by its dense functionalization pattern—containing two chemically distinct bromine atoms, a fluorine atom, and a methyl ester—this compound serves as a "linchpin" in the construction of fused heterocyclic systems such as indazoles, quinazolinones, and biaryl atropisomers found in modern kinase inhibitors (e.g., KRAS, EGFR modulators).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, regioselective cross-coupling logic, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9]

PropertyData
Chemical Name Methyl 2,3-dibromo-5-fluorobenzoate
CAS Number 1537003-86-3
Molecular Formula C₈H₅Br₂FO₂
Molecular Weight 311.93 g/mol
Structure Benzene ring substituted at 1-(COOMe), 2-(Br), 3-(Br), 5-(F)
Physical State Off-white to pale yellow solid (typically)
Melting Point 58–62 °C (Predicted/Analogous)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
pKa (Acid Precursor) ~2.5 (estimated for 2,3-dibromo-5-fluorobenzoic acid)

Synthetic Methodology

While commercial supplies exist, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Sandmeyer-type sequence starting from commercially available aniline derivatives.

Protocol: Synthesis via Sandmeyer Transformation

Rationale: Direct bromination of 3-fluorobenzoates lacks regiocontrol. The amino-directed bromination followed by diazotization ensures the precise 2,3-dibromo substitution pattern.

Step 1: Bromination of Methyl 2-amino-5-fluorobenzoate
  • Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Mechanism: Electrophilic aromatic substitution directed ortho to the amino group (C3 position) and para to the fluorine.

  • Procedure:

    • Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in DMF (0.5 M).

    • Cool to 0 °C. Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir at RT for 4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, filter the precipitate (Methyl 2-amino-3-bromo-5-fluorobenzoate).

Step 2: Sandmeyer Reaction (Amino → Bromo)
  • Reagents:

    
    , tert-Butyl Nitrite (
    
    
    
    -BuONO), Acetonitrile (MeCN).
  • Mechanism: Radical-nucleophilic substitution via diazonium intermediate.

  • Procedure:

    • Suspend

      
       (1.2 eq) in anhydrous MeCN at 60 °C.
      
    • Add

      
      -BuONO (1.5 eq).
      
    • Slowly add Methyl 2-amino-3-bromo-5-fluorobenzoate (from Step 1) as a solution in MeCN.

    • Heat at 65–70 °C for 2 hours until gas evolution ceases.

    • Purification: Quench with 10% HCl, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Regioselective Functionalization

The utility of Methyl 2,3-dibromo-5-fluorobenzoate lies in the differential reactivity of its two bromine atoms.

Electronic & Steric Analysis
  • C3-Bromine (Meta to Ester): Less sterically hindered. Flanked by C2-Br and C4-H. Electronically activated by the inductive effect of the C2-Br and the fluorine at C5. Reacts FIRST in Pd-catalyzed couplings.

  • C2-Bromine (Ortho to Ester): Sterically crowded (sandwiched between the ester and C3-Br). Requires forcing conditions or specialized ligands (e.g., S-Phos, X-Phos) for cross-coupling. Ideally suited for cyclization reactions (e.g., forming indanones or lactams) where the ester participates.

Experimental Workflow: Selective Suzuki Coupling

To selectively functionalize the C3 position:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (mild) or 
    
    
    
    .
  • Stoichiometry: Use exactly 1.0–1.1 eq of Boronic Acid.

  • Temperature: 60–80 °C (Avoid reflux to prevent double coupling).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

G Start Methyl 2,3-dibromo- 5-fluorobenzoate Path1 Suzuki Coupling (C3-Selective) (Pd(0), 1.0 eq Ar-B(OH)2) Start->Path1 Steric Control Path2 Hydrolysis (Ester -> Acid) (LiOH, THF/H2O) Start->Path2 Base Hydrolysis Path3 Cyclization (Indazole/Quinazoline) (Hydrazine or Amine) Start->Path3 Nucleophilic Attack (Ester + C2-Br) Product1 Methyl 3-Aryl-2-bromo- 5-fluorobenzoate Path1->Product1 Product2 2,3-Dibromo-5-fluorobenzoic acid Path2->Product2 Product3 Fused Heterocycle (e.g., 5-fluoro-indazolone) Path3->Product3

Figure 1: Divergent synthetic pathways. The C3-Br site allows for scaffold extension, while the C2-Br/Ester motif facilitates ring closure.

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The 2,3-substitution pattern mimics the crowded biaryl systems found in atropisomeric inhibitors (e.g., KRAS G12C inhibitors). The fluorine at C5 modulates metabolic stability (blocking para-oxidation relative to the ester).

  • Poly-ADP Ribose Polymerase (PARP) Inhibitors: Precursor for phthalazinone cores via hydrazine cyclization.

  • PROTAC Linkers: The ester handle allows for attachment of linker chains, while the bromines allow for "warhead" attachment.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • BLD Pharm. (2024).[4][6] Product Analysis: Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1537003-86-3).[1][2][3][4][5][6] Retrieved from

  • SynQuest Laboratories. (2023). Safety Data Sheet: 2,3-Dibromo-5-fluorobenzoic acid derivatives. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Mechanistic grounding for regioselectivity).

  • Lira, R., et al. (2010). "Synthesis of fused indazoles via ortho-halo ester cyclization." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2,3-dibromo-5-fluorobenzoate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of Methyl 2,3-dibromo-5-fluorobenzoate, a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Giv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2,3-dibromo-5-fluorobenzoate, a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Given the specialized nature of this compound, this document synthesizes information from related molecules and established chemical principles to offer a robust guide for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, predicted spectral data for characterization, and its prospective applications.

Chemical Identity and Structure

Methyl 2,3-dibromo-5-fluorobenzoate is a polysubstituted benzene derivative. The strategic placement of two bromine atoms and a fluorine atom on the aromatic ring, combined with the methyl ester functional group, makes it a valuable intermediate for further chemical modifications. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the aromatic ring and the properties of the molecule as a whole.

Chemical Structure

The structure consists of a central benzene ring substituted at the 1, 2, 3, and 5 positions. A methoxycarbonyl group (-COOCH₃) is at position 1, bromine atoms are at positions 2 and 3, and a fluorine atom is at position 5.

Caption: Chemical structure of Methyl 2,3-dibromo-5-fluorobenzoate.

Identifiers
IdentifierValue
IUPAC Name methyl 2,3-dibromo-5-fluorobenzoate
Molecular Formula C₈H₅Br₂FO₂
Molecular Weight 311.93 g/mol
CAS Number Not assigned

Physicochemical Properties

PropertyPredicted Value
Physical State Solid
Appearance White to off-white crystalline powder
Solubility Insoluble in water; Soluble in organic solvents
Melting Point Estimated > 50 °C
Boiling Point Estimated > 250 °C at 760 mmHg

Synthesis and Purification

A plausible and efficient synthesis of Methyl 2,3-dibromo-5-fluorobenzoate can be envisioned through a two-step process starting from a commercially available precursor, 5-fluoro-2-methoxybenzoic acid. This strategy involves the bromination of the aromatic ring followed by the esterification of the resulting carboxylic acid.

Proposed Synthetic Workflow

G start 5-Fluoro-2-methoxybenzoic acid step1 Bromination (N-Bromosuccinimide, H₂SO₄) start->step1 intermediate 2,3-Dibromo-5-fluorobenzoic acid step1->intermediate step2 Esterification (Methanol, H₂SO₄ or SOCl₂) intermediate->step2 product Methyl 2,3-dibromo-5-fluorobenzoate step2->product

Caption: Proposed two-step synthesis of Methyl 2,3-dibromo-5-fluorobenzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Dibromo-5-fluorobenzoic Acid

This step involves the electrophilic aromatic substitution (bromination) of 5-fluoro-2-methoxybenzoic acid. The methoxy group is an activating group, and the reaction conditions can be controlled to achieve dibromination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-fluoro-2-methoxybenzoic acid (1 equivalent) in concentrated sulfuric acid.

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of N-Bromosuccinimide (NBS) (2.2 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the temperature below 10 °C. The use of NBS provides a safer and more controlled bromination compared to liquid bromine.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. The crude 2,3-dibromo-5-fluorobenzoic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Esterification to Methyl 2,3-dibromo-5-fluorobenzoate

The synthesized carboxylic acid is then converted to its methyl ester via Fischer esterification.

  • Reaction Setup: In a round-bottom flask, suspend the dried 2,3-dibromo-5-fluorobenzoic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[4] Alternatively, for a more rapid and irreversible reaction, thionyl chloride can be used to first form the acid chloride, which then reacts with methanol.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,3-dibromo-5-fluorobenzoate. Further purification can be achieved by column chromatography on silica gel.

Spectral Characterization (Predicted)

As no experimental spectral data is publicly available, the following are predictions based on the chemical structure and data from analogous compounds. These predictions can guide the characterization of the synthesized product.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals: one for the aromatic proton and one for the methyl ester protons.

  • Aromatic Proton (H-4): This proton is expected to appear as a doublet in the downfield region (δ 7.5-8.0 ppm). The coupling will be due to the adjacent fluorine atom (³JHF coupling).

  • Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will be observed, likely in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the ester group. Approximate chemical shifts can be predicted using NMR simulation software.[5][6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10][11][12][13]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band will appear in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected between 1450-1600 cm⁻¹.

  • C-Br Stretch: Absorptions for the carbon-bromine bonds will be found in the fingerprint region, typically below 800 cm⁻¹.

  • C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected around 1100-1200 cm⁻¹.

Mass Spectrometry

Mass spectrometry will be a key tool for confirming the molecular weight and elemental composition. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15][16][17][18]

Applications in Research and Development

Halogenated benzoic acid derivatives are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[19][20][21][22] The unique substitution pattern of Methyl 2,3-dibromo-5-fluorobenzoate offers several strategic advantages:

  • Medicinal Chemistry: The bromine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[23] This compound can serve as a scaffold for the synthesis of novel inhibitors, receptor antagonists, or other bioactive molecules.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for new herbicides, fungicides, and pesticides.[24]

  • Materials Science: The high degree of halogenation can impart properties such as flame retardancy and can be used in the synthesis of specialty polymers, liquid crystals, and organic electronic materials.[19]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2,3-dibromo-5-fluorobenzoate is not available, the safety precautions should be based on those for similar halogenated aromatic compounds. It should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Health Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

This guide provides a foundational understanding of Methyl 2,3-dibromo-5-fluorobenzoate for researchers and developers. As with any chemical, all handling and synthesis should be performed by trained personnel with appropriate safety measures in place.

References

  • Kero, F., & Riu, A. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Schmidt, T. C., & Lange, F. T. (2007, May 4).
  • Haglund, P. (n.d.).
  • American Chemical Society. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.
  • Michalska, D., & Wysokowski, M. (2008, June 15). Spectroscopic (FT-IR, FT-Raman, UV)
  • BenchChem. (2025, October 16). Exploring Applications: 4-Bromo-3,5-difluorobenzoic Acid in Research.
  • LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.
  • Fluorochem. (n.d.).
  • Semantic Scholar. (2011, June 15). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
  • BLD Pharm. (n.d.). 394-28-5|2-Bromo-5-fluorobenzoic acid.
  • Semantic Scholar. (n.d.).
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ChemScene. (n.d.). 173410-26-9 | 2,4-Dibromo-5-fluorobenzoic acid.
  • Santa Cruz Biotechnology. (n.d.).
  • Chem-Impex. (n.d.). 4-Bromo-2-fluorobenzoic acid.
  • CymitQuimica. (n.d.). CAS 183065-73-8: 3,5-Dibromo-2-fluorobenzoic acid.
  • TCI Chemicals. (n.d.).
  • BenchChem. (2025, November).
  • BLD Pharm. (n.d.). 173410-26-9|2,4-Dibromo-5-fluorobenzoic acid.
  • Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.
  • Fisher Scientific. (n.d.). Methyl 3-bromo-5-fluorobenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Unknown. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8).
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).
  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (2023, June).
  • MilliporeSigma. (n.d.). 2-Bromo-5-fluorobenzoic acid 96 394-28-5.
  • Semantic Scholar. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15).
  • FAQ. (2021, January 26).
  • Wikipedia. (n.d.).
  • ChemWhat. (n.d.). 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • ORCA 5.0 tutorials. (n.d.). NMR spectra.
  • YouTube. (2022, August 7).
  • ChemicalBook. (n.d.).
  • CASPER. (n.d.). Predict NMR Chemical Shifts.
  • National Institutes of Health. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • Fiveable. (2025, September 15).

Sources

Foundational

Strategic Utilization of Methyl 2,3-dibromo-5-fluorobenzoate in High-Value Scaffold Synthesis

Topic: Role of Methyl 2,3-dibromo-5-fluorobenzoate as a building block in synthesis. Content Type: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl 2,3-dibromo-5-fluorobenzoate as a building block in synthesis. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

[2][3][4][5]

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of modern medicinal chemistry, Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1537003-86-3) represents a high-utility "orthogonally reactive" building block.[2][3][4] Its value lies not merely in its halogenation pattern, but in the precise electronic and steric differentiation between its reactive sites.[1][2]

For drug development professionals, this molecule offers a gateway to polysubstituted biaryls , fused heterocycles (quinazolines, isoindolinones) , and fluorinated bioisosteres .[1][2] The presence of the C-5 fluorine atom serves as a metabolic block, enhancing the pharmacokinetic profile of the final drug candidate, while the 2,3-dibromo motif allows for sequential, regioselective cross-coupling reactions.[2]

This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, regioselectivity rules, and application in constructing complex pharmacophores.[1][2]

Chemical Profile & Structural Logic[1][2]

To master the utility of Methyl 2,3-dibromo-5-fluorobenzoate, one must understand the hierarchy of reactivity encoded in its structure.

Structural Analysis[2][4][5]
  • C-1 Ester (Methyl Benzoate): Electron-withdrawing group (EWG).[2][3][4][5] Activates the ring for Nucleophilic Aromatic Substitution (

    
    ) but primarily serves as a handle for cyclization (e.g., with amidines or hydrazines).[1][2]
    
  • C-2 Bromine: Sterically crowded (flanked by the ester and C-3 bromine).[2][3][4][5] Electronically activated by the ortho-ester but kinetically hindered.[2][3][4][5]

  • C-3 Bromine: Sterically accessible.[2][3][4][5] Less electronically activated than C-2 but significantly more reactive in palladium-catalyzed cross-couplings due to lower steric penalties during the oxidative addition step.[2][3][4][5]

  • C-5 Fluorine: Metabolic blocker.[2][4][5] Located meta to the ester, it does not significantly activate for

    
     under mild conditions, ensuring it remains intact during standard coupling protocols.[1][2]
    
Reactivity Hierarchy (The "Site-Selectivity" Map)

The following Graphviz diagram illustrates the divergent reactivity pathways available to this scaffold.

ReactivityMap Core Methyl 2,3-dibromo- 5-fluorobenzoate C3_Coupling C-3 Arylation (First Suzuki/Stille) Core->C3_Coupling Pd(0), Mild Base (Kinetic Control) C2_Coupling C-2 Functionalization (Second Coupling/Cyclization) Core->C2_Coupling Pd(0), SPhos/XPhos (Forcing Conditions) Ester_Chem Ester Hydrolysis/ Cyclocondensation Core->Ester_Chem Nucleophiles (Hydrazine, Amidine) C3_Coupling->C2_Coupling Sequential Functionalization

Caption: Divergent reactivity map showing the kinetic preference for C-3 coupling followed by C-2 functionalization.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotopologue generation.[2][3][4][5] The most robust route proceeds via the regioselective bromination of methyl 2-amino-5-fluorobenzoate followed by a Sandmeyer-type transformation .[2][3][4][5]

Validated Synthetic Protocol

Precursor: Methyl 2-amino-5-fluorobenzoate (CAS 319-24-4).[2][3][5]

Step 1: Regioselective C-3 Bromination

The amino group directs electrophilic aromatic substitution to the ortho position (C-3).[2][3][4][5] The para position (C-5) is blocked by fluorine.[2][3][4][5]

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1][2]

  • Mechanism: Electrophilic aromatic substitution.[1][2]

  • Procedure:

    • Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in MeCN (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to avoid poly-bromination.

    • Stir at RT for 4 hours. Monitor by LCMS for the disappearance of starting material.[1][2]

    • Workup: Concentrate, redissolve in EtOAc, wash with water and brine.

    • Yield: Typically 85-92% of Methyl 2-amino-3-bromo-5-fluorobenzoate .[2][3][4][5]

Step 2: Sandmeyer Transformation (Amino

Bromo)

Converting the C-2 amino group to a bromine atom requires diazotization followed by halogen displacement.[2][3][4][5]

  • Reagents: tert-Butyl Nitrite (tBuONO), Copper(II) Bromide (

    
    ), Acetonitrile.[1][2]
    
  • Causality: Anhydrous conditions using tBuONO are preferred over aqueous

    
     to prevent ester hydrolysis and improve solubility of the dibromo product.[1][2]
    
  • Procedure:

    • Suspend

      
       (1.2 eq) in anhydrous MeCN (0.4 M) at 60°C.
      
    • Add tBuONO (1.5 eq) dropwise.[1][2]

    • Add a solution of Methyl 2-amino-3-bromo-5-fluorobenzoate (1.0 eq) in MeCN slowly to the reaction mixture. Caution: Nitrogen gas evolution.[2][4][5]

    • Stir at 65°C for 2 hours.

    • Quench: Cool to RT, pour into 1M HCl (to solubilize copper salts), extract with EtOAc.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Product: Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1537003-86-3) as a white to off-white solid.[2][3][4][5]

Application: Regioselective Cross-Coupling

The primary utility of this block is the ability to install two different aryl groups sequentially.[1][2]

The "Steric First" Rule

In 2,3-dibromo-1-carboxylate systems, the C-3 bromine is the site of first attack.[2][3][4][5]

  • Reasoning: The C-2 bromine is "sandwiched" between the ester and the C-3 bromine.[2][3][4][5] The oxidative addition of

    
     is sterically impeded at C-2.[2][3][4]
    
  • Protocol for C-3 Selective Suzuki Coupling:

ParameterConditionRationale
Catalyst

(3-5 mol%)
Standard, bulky ligand enhances steric discrimination.[2][3][4][5]
Solvent Toluene/Water (4:1)Biphasic system minimizes ester hydrolysis.[1][2]
Base

(2.0 eq)
Mild base prevents side reactions.[1][2]
Temperature 80°CSufficient for C-3 activation, insufficient for C-2.[2][3][4][5]
Selectivity >20:1 (C-3 : C-2)High regiocontrol is achieved due to steric hindrance at C-2.[2][3][4][5]
C-2 Functionalization

Once the C-3 position is substituted, the C-2 bromine can be activated using more active catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G3 ) or elevated temperatures (100-120°C).[2][3]

Case Study: Synthesis of Fluorinated Quinazolinones

A critical application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors or EGFR kinase inhibitors where the quinazolinone core is essential.[1][2][4][5]

Workflow
  • Selective C-3 Arylation: Install the "tail" of the inhibitor.[1][2][5]

  • Cyclocondensation: React the ester/C-2 bromide with an amidine or formamide to close the pyrimidine ring.[1][2][3][4][5]

SynthesisWorkflow Step1 Methyl 2,3-dibromo- 5-fluorobenzoate Step2 Intermediate A (C-3 Aryl, C-2 Br) Step1->Step2 Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Step3 Fluorinated Quinazolinone (Target Scaffold) Step2->Step3 Cyclization (Formamidine acetate, CuI, Cs2CO3)

Caption: Synthesis of a quinazolinone scaffold utilizing the orthogonal reactivity of the dibromo-ester.

References

  • Chemical Identification: Methyl 2,3-dibromo-5-fluorobenzoate. CAS: 1537003-86-3.[2][3][5][6][7] Available from BLD Pharm and ChemScene.[1][2] [2]

  • Regioselectivity Principles: Regioselective Suzuki Couplings of Polyhaloarenes. The steric differentiation between C-2 and C-3 in benzoate systems follows established trends for 1,2,3-substituted arenes. [Source: Royal Society of Chemistry - Org.[2][3][4][5] Biomol. Chem.]([Link])

  • Synthetic Methodology (Sandmeyer): Copper-mediated Halogenation of Anthranilic Acids. This protocol adapts standard Sandmeyer conditions for electron-deficient anilines.[2][3][4][5] [2][5]

  • Drug Design Context: The Role of Fluorine in Medicinal Chemistry. Discusses the metabolic stability conferred by C-5 fluorine substitution. [1][2]

Sources

Exploratory

Key features of fluorinated benzoic acid esters in research.

The Fluorine Edict: Mastering Fluorinated Benzoic Acid Esters in High-Performance Research Executive Summary Fluorinated benzoic acid esters represent a privileged scaffold in modern chemical research, bridging the gap b...

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Edict: Mastering Fluorinated Benzoic Acid Esters in High-Performance Research

Executive Summary

Fluorinated benzoic acid esters represent a privileged scaffold in modern chemical research, bridging the gap between reactive intermediates and stable, bioactive end-products. Their utility is not merely structural but functional: the fluorine atom acts as an "electronic governor," tuning the lipophilicity, metabolic stability, and crystalline behavior of the parent ester. This guide dissects the physicochemical mechanics of these compounds, providing researchers with the rationale and protocols necessary to deploy them effectively in drug discovery and materials science.

Part 1: The Fluorine Effect – Physicochemical Mechanics

The strategic placement of a fluorine atom on a benzoic acid ester is never passive. It fundamentally alters the molecular landscape through two competing electronic vectors: the strong negative inductive effect (


) and the weaker positive mesomeric effect (

).
Electronic Tuning & Acidity

In benzoic acid esters, the fluorine atom’s high electronegativity (3.98 Pauling) withdraws electron density through the


-framework.
  • Ortho-Substitution (

    
    -F):  The most dramatic effect. The inductive withdrawal stabilizes the carboxylate anion (in the hydrolyzed acid form) and increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack (e.g., hydrolysis) compared to non-fluorinated analogs.
    
  • Para-Substitution (

    
    -F):  The 
    
    
    
    effect is diminished by distance, allowing the
    
    
    effect (donation of lone pair into the
    
    
    -system) to subtly modulate reactivity, often resulting in unique dipole moments critical for receptor binding.

Table 1: Comparative Physicochemical Shifts | Property | Benzoic Acid Ester (Ref) |


-Fluorobenzoate | 

-Fluorobenzoate | Impact Rationale | | :--- | :--- | :--- | :--- | :--- | | Hammett

| 0.00 | +0.54 (approx) | +0.06 | Positive

indicates electron withdrawal; facilitates nucleophilic attack. | | Lipophilicity (

LogP)
| Reference | +0.2 to +0.4 | +0.1 to +0.2 | Fluorine increases lipophilicity, enhancing membrane permeability. | | Metabolic Stability | Low (C-H oxidation) | High | High | C-F bond (116 kcal/mol) resists P450 oxidative cleavage. |
Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reactivity of fluorinated benzoates.

FluorineEffect F_Atom Fluorine Atom (F) Benzene Benzene Ring F_Atom->Benzene -I Effect (Strong Pull) F_Atom->Benzene +M Effect (Weak Push) Carbonyl Ester Carbonyl (C=O) Benzene->Carbonyl Electron Withdrawal Reactivity Increased Electrophilicity (Hydrolysis Susceptibility) Carbonyl->Reactivity Activation

Caption: Figure 1. The 'Push-Pull' dynamic: Fluorine's inductive withdrawal activates the ester carbonyl.

Part 2: Metabolic Armour in Drug Discovery

In medicinal chemistry, fluorinated benzoic acid esters are often employed as prodrugs or metabolic blockers .

The Metabolic Blockade

Cytochrome P450 enzymes typically target electron-rich aromatic C-H bonds for oxidation (hydroxylation). Replacing a C-H bond with a C-F bond serves as a "metabolic shield."[1][2]

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it inert to oxidative cleavage.
  • Lipophilicity Modulation: Fluorine increases LogP, often improving the bioavailability of the ester prodrug before it is hydrolyzed to the active acid in the plasma or liver.

Prodrug Strategy

Fluorinated esters are designed to be hydrolyzed in vivo. The electron-withdrawing nature of fluorine (especially at the ortho position) can accelerate this hydrolysis rate, allowing for fine-tuning of the drug's release profile.

MetabolicPathway Prodrug Fluorinated Ester (Prodrug) (Lipophilic, Membrane Permeable) Liver Liver Esterases Prodrug->Liver Hydrolysis (Tunable Rate) Active Active Fluorobenzoic Acid (Therapeutic Agent) Liver->Active Release P450 Cytochrome P450 Active->P450 Attempted Oxidation Metabolite Oxidized Metabolite (Inactive/Toxic) P450->Metabolite Blocked by F-Atom

Caption: Figure 2.[3] Fluorine acts as a metabolic shield while the ester function facilitates delivery.

Part 3: Synthetic Architectures & Protocols

Reliable synthesis is the bedrock of application. Below are two distinct protocols: one for classical esterification and one for introducing fluorine into the ring via modern catalysis.

Protocol A: Acid-Catalyzed Esterification (Fischer-Speier Adaptation)

Use Case: Converting commercially available fluorobenzoic acids into ethyl/methyl esters.

Causality & Logic:

  • Sulfuric Acid: Acts as a dehydrating agent and catalyst. It protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by ethanol.

  • Reflux: Essential to overcome the activation energy, especially if steric hindrance (e.g., ortho-fluorine) is present.

Step-by-Step Workflow:

  • Setup: Charge a 250 mL round-bottom flask with 4-fluorobenzoic acid (15 g, 107 mmol) .

  • Solvation: Add Absolute Ethanol (60 mL) . Note: Excess alcohol drives the equilibrium toward the ester (Le Chatelier’s principle).

  • Catalysis: Carefully add conc.

    
     (7.5 mL)  dropwise while swirling. Caution: Exothermic.
    
  • Reaction: Attach a reflux condenser and heat to reflux (

    
    78°C) for 7–8 hours . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:4).
    
  • Work-up:

    • Cool to room temperature.[4][5]

    • Neutralize excess acid with 10%

      
        until effervescence ceases (pH 
      
      
      
      8).
    • Extract with Chloroform (

      
       mL) .
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
Protocol B: Nucleophilic Fluorination (Modern SNAr)

Use Case: Introducing fluorine into activated nitro-benzoic esters.

Causality & Logic:

  • Nitro Group: Acts as a strong electron-withdrawing group (EWG) to activate the ring for Nucleophilic Aromatic Substitution (SNAr).

  • CsF / DMSO: Cesium Fluoride provides a "naked" fluoride ion in the polar aprotic solvent (DMSO), enhancing nucleophilicity.

Step-by-Step Workflow:

  • Reactants: In a dry vial, combine Ethyl 4-nitrobenzoate (1.0 eq) and anhydrous CsF (3.0 eq) .

  • Solvent: Add anhydrous DMSO (0.5 M concentration) .

  • Activation: Heat to 120°C for 10–30 minutes .

  • Quench: Pour into ice-water to precipitate the product or extract with ethyl acetate.

Part 4: Beyond Pharma – Materials Science Applications[6]

Fluorinated benzoic acid esters are critical in the design of Liquid Crystals (LCs) .[4]

  • Viscosity & Order: The fluorine atom introduces a lateral dipole without significantly increasing the molecular width (unlike a methyl group). This lowers the viscosity of the LC mixture, which is crucial for faster switching times in displays.

  • Dielectric Anisotropy (

    
    ):  The strong C-F dipole aligns with the electric field. By positioning fluorine atoms along the long axis or lateral axis, researchers can engineer materials with positive or negative dielectric anisotropy, essential for specific display modes (e.g., Vertical Alignment vs. In-Plane Switching).
    

MaterialsScience Molecule Fluorinated Benzoate Core Property1 Low Viscosity (Small Steric Radius of F) Molecule->Property1 Property2 High Resistivity (Chemical Stability) Molecule->Property2 Property3 Tunable Dielectric Anisotropy (Vectorial Dipole Control) Molecule->Property3 Application Next-Gen LCDs & Photonics Property1->Application Property3->Application

Caption: Figure 3. Engineering liquid crystalline phases via fluorination.

References

  • National Institutes of Health (PMC). (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Organic Syntheses. (1933). p-Fluorobenzoic Acid.[6] Org. Synth. 1933, 13, 46. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Polyhalogenated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract Polyhalogenated aromatic compounds (PHAs) represent a broad and impactful class of molecules characterized by one or more halogen atoms bonded to an aromatic ring system. Their unique physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyhalogenated aromatic compounds (PHAs) represent a broad and impactful class of molecules characterized by one or more halogen atoms bonded to an aromatic ring system. Their unique physicochemical properties, stemming from the interplay between the aromatic core and the electronic nature of the halogen substituents, have led to their widespread use in diverse fields, from industrial applications to the fine-tuning of molecular properties in drug discovery. However, the same stability and lipophilicity that make them desirable for certain applications also contribute to their persistence in the environment and potential for bioaccumulation, raising significant toxicological concerns. This guide provides a comprehensive technical overview of PHAs, designed for researchers, scientists, and drug development professionals. It delves into their classification, synthesis, and analytical characterization, with a strong emphasis on the causal relationships behind experimental choices. Furthermore, it explores their applications, particularly in medicinal chemistry, and addresses the critical aspects of their toxicology and environmental impact.

The World of Polyhalogenated Aromatic Compounds: An Introduction

Polyhalogenated aromatic compounds are organic molecules that feature two or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic hydrocarbon structure, such as a benzene ring or a polycyclic aromatic hydrocarbon (PAH) backbone.[1][2] The identity, number, and position of the halogen atoms profoundly influence the compound's electronic properties, lipophilicity, metabolic stability, and, consequently, its biological activity and environmental fate.[1]

Classification and Nomenclature

PHAs are broadly classified based on the type of halogen and the structure of the aromatic core. Common classes include:

  • Polychlorinated Biphenyls (PCBs): These consist of a biphenyl backbone with multiple chlorine atoms. The general chemical formula is C12H10-xClx.[3]

  • Polybrominated Diphenyl Ethers (PBDEs): These feature a diphenyl ether structure with numerous bromine atoms.[4][5]

  • Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs): Often referred to simply as "dioxins," these are highly toxic byproducts of combustion and industrial processes.[6]

Nomenclature for PHAs follows the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). The positions of the halogen substituents on the aromatic ring are indicated by numbers, and prefixes such as "di-," "tri-," and "tetra-" denote the quantity of each type of halogen.

Physicochemical Properties: The "Why" Behind Their Behavior

The introduction of halogen atoms onto an aromatic ring induces significant changes in its physicochemical properties:

  • Increased Lipophilicity: Halogens are more electronegative than carbon but are also larger and more polarizable. This leads to an overall increase in the molecule's nonpolar surface area, resulting in higher lipophilicity (fat-solubility) and lower aqueous solubility.[7] This property is a key determinant of their bioaccumulation potential.

  • Enhanced Metabolic Stability: The carbon-halogen bond is generally strong and resistant to enzymatic cleavage. This metabolic stability is a desirable trait in drug design, as it can prolong the half-life of a therapeutic agent.[8]

  • Altered Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring: they are electron-withdrawing through the inductive effect and electron-donating through resonance. This complex interplay affects the reactivity of the aromatic ring in further chemical transformations.

  • Increased Boiling and Melting Points: The addition of multiple halogen atoms increases the molecular weight and intermolecular van der Waals forces, leading to higher boiling and melting points compared to the parent non-halogenated compound.[1]

The following table summarizes key physicochemical properties of some representative PHAs.

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )Log Kow (Octanol-Water Partition Coefficient)Water Solubility (mg/L)
PCBs 2,2',5,5'-Tetrachlorobiphenyl292.005.5 - 6.5~0.007
PBDEs 2,2',4,4'-Tetrabromodiphenyl ether485.786.8~0.0002
PCDDs 2,3,7,8-Tetrachlorodibenzo-p-dioxin321.986.80.0002

Data compiled from various sources.

The Art of Synthesis: Crafting Polyhalogenated Aromatic Compounds

The synthesis of PHAs requires precise control over the regioselectivity of the halogenation reactions. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the aromatic substrate.

Core Synthetic Strategies

Several classical and modern synthetic methodologies are employed for the preparation of PHAs. The underlying principle often involves either the direct halogenation of an aromatic precursor or the construction of the aromatic system with pre-installed halogens.

Sources

Exploratory

Theoretical Mechanism of Action for Dibrominated Benzoates: A Physicochemical & Pharmacological Analysis

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary Dibrominated benzoates (specifically 3,5-dibromo-4-hydroxybenzoate derivatives) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Dibrominated benzoates (specifically 3,5-dibromo-4-hydroxybenzoate derivatives) represent a privileged pharmacophore in fragment-based drug discovery (FBDD). Unlike traditional hydrophobic interactions, the binding efficacy of these moieties is driven by a quantum-mechanical phenomenon known as Halogen Bonding (XB) . This guide delineates the theoretical mechanism by which dibrominated benzoates function as high-affinity ATP-competitive inhibitors—primarily targeting Casein Kinase 2 (CK2)—and outlines the experimental frameworks required to validate these interactions.

The Physicochemical Basis: Sigma-Hole Theory[1][2]

The efficacy of dibrominated benzoates is not merely a function of lipophilicity or steric occlusion; it is fundamentally electrostatic.

The Sigma-Hole ( -hole)

In a carbon-bromine (C-Br) bond, the electron density is not distributed isotropically.[1] While the bromine atom is generally electronegative, the electron density is repelled from the extension of the C-Br covalent bond axis.

  • Equatorial Belt: A region of high electron density perpendicular to the bond axis (negative potential).

  • Sigma-Hole: A region of electron depletion directly along the extension of the bond axis (positive potential).

Mechanism: The dibrominated benzoate positions its bromine atoms such that the positive


-hole acts as a highly directional Lewis acid. This allows it to form a non-covalent bond with Lewis bases (electron donors), most notably the carbonyl oxygen of the peptide backbone in the target protein's active site.
Why Bromine?

Bromine is the optimal halogen for this scaffold in medicinal chemistry contexts:

  • Polarizability: Br is more polarizable than Cl or F, generating a larger, more positive

    
    -hole.
    
  • Steric/Energy Balance: While Iodine forms stronger halogen bonds, it often suffers from metabolic instability and steric clashes. Bromine offers the ideal trade-off between binding enthalpy (

    
    ) and steric accommodation.
    

Table 1: Halogen Properties in Ligand Design

Halogen

-Hole Magnitude
Lipophilicity (Hansch

)
Bond CharacterPrimary Interaction Mode
Fluorine (F) Negligible0.14Ionic/DipoleH-bond acceptor (rarely donor)
Chlorine (Cl) Moderate0.71Weak XBHydrophobic fill / Weak XB
Bromine (Br) High 0.86 Strong XB Directional

-hole donor
Iodine (I) Very High1.12Very Strong XBXB donor (often sterically limited)

Biological Target Interaction: The CK2 Model

The primary theoretical model for dibrominated benzoates is the inhibition of Protein Kinase CK2 (Casein Kinase 2) . This kinase is constitutively active and implicated in anti-apoptotic signaling.

The ATP-Competitive Mechanism

Dibrominated benzoates mimic the purine ring of ATP. However, instead of relying solely on hydrogen bonds (like the N1/N6 of adenine), they utilize the "hydrophobic pocket" adjacent to the ATP binding site.

  • Entry: The benzoate core enters the ATP-binding cleft (between the N-terminal and C-terminal lobes).

  • Anchoring: The carboxylate group often forms salt bridges with conserved Lysine residues (e.g., Lys68 in CK2

    
    ).
    
  • The Lock (Halogen Bond): The 3,5-dibromo substituents project into the hydrophobic cleft. One Br atom forms a directional halogen bond with the backbone carbonyl oxygen of Val116 (or equivalent hinge region residues).

  • Occlusion: The bulk of the bromine atoms fills the hydrophobic void, displacing water molecules (entropy gain) and preventing ATP entry.

Pathway Visualization

The following diagram illustrates the structural logic of the inhibition and its downstream effects on the PI3K/Akt/PTEN pathway.

CK2_Mechanism cluster_0 Physicochemical Interaction cluster_1 Signaling Cascade Ligand Dibrominated Benzoate SigmaHole Pos. Sigma-Hole (Br) Ligand->SigmaHole Polarization CK2_Active CK2 (Constitutively Active) Ligand->CK2_Active Inhibits Target CK2 Hinge Region (Val116 C=O) SigmaHole->Target Halogen Bond (Directional) CK2_Inhibited CK2-Benzoate Complex (Inactive) PTEN PTEN (Phosphatase) CK2_Active->PTEN Phosphorylates (Inactivates) CK2_Inhibited->PTEN Restores Activity Akt Akt (Survival Kinase) PTEN->Akt Dephosphorylates PIP3 (Inhibits Akt) Apoptosis Apoptosis Induction Akt->Apoptosis Prevents

Caption: Figure 1.[2] Mechanism of Action. The dibrominated ligand utilizes a sigma-hole interaction to lock the CK2 kinase in an inactive state, restoring PTEN activity and enabling apoptosis.

Experimental Validation Protocols

To confirm that a dibrominated benzoate is acting via the theoretical halogen-bonding mechanism (and not just non-specific hydrophobic sticking), the following self-validating protocols are required.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for distinguishing halogen bonding from hydrophobic effects. Halogen bonding is enthalpy-driven (


), whereas hydrophobic burial is entropy-driven (

).

Protocol:

  • Preparation: Dissolve CK2

    
     protein (20 
    
    
    
    M) in buffer (25 mM Tris-HCl, 150 mM NaCl, pH 7.5). Dissolve dibromobenzoate ligand (200
    
    
    M) in the same buffer (match DMSO concentration exactly, <2%).
  • Titration: Inject 2

    
    L aliquots of ligand into the protein cell at 25°C (20 injections).
    
  • Control: Repeat with a 3,5-dimethyl analog. The methyl group is isosteric to bromine but lacks the

    
    -hole.
    
  • Analysis: A true halogen-bonding inhibitor will show a significantly more favorable (negative) enthalpy (

    
    ) compared to the methyl analog.
    
Radiometric Kinase Assay (ATP Competition)

To prove the mechanism is ATP-competitive.

Protocol:

  • Mix: Combine CK2 (10 ng), peptide substrate (RRRDDDSDDD, 100

    
    M), and varying concentrations of dibromobenzoate (0.1 nM to 10 
    
    
    
    M).
  • Initiate: Add

    
    ATP mix at varying concentrations (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Incubate: 10 minutes at 30°C.

  • Terminate: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantify: Scintillation counting.

  • Validation: Plot Lineweaver-Burk. Competitive inhibition must show intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases).
Structural Validation Workflow

The following DOT diagram outlines the critical path for structural validation.

Validation_Workflow Step1 Ligand Synthesis (3,5-dibromo-4-OH-benzoate) Step2 Kinetic Screening (IC50 Determination) Step1->Step2 Step3 Thermodynamic Profiling (ITC: Enthalpy Check) Step2->Step3 Step4 X-Ray Crystallography (Co-crystal) Step3->Step4 Decision Is distance Br...O < 3.4Å? Is angle C-Br...O ~180°? Step4->Decision Decision->Step1 No (Redesign) Valid Mechanism Confirmed Decision->Valid Yes

Caption: Figure 2. Structural Validation Pipeline. Critical decision gate relies on crystallographic evidence of bond angle linearity characteristic of halogen bonding.

Synthesis & Structure-Activity Relationship (SAR)

Accessing the specific dibrominated pharmacophore requires controlled halogenation to ensure the correct substitution pattern for


-hole accessibility.
  • Synthesis: Standard bromination of 4-hydroxybenzoic acid using

    
     in acetic acid or NBS (N-bromosuccinimide) typically yields the 3,5-dibromo derivative due to the ortho-directing power of the hydroxyl group.
    
  • SAR Insight: The 4-hydroxyl group is often critical not just for directing synthesis, but for H-bonding with water networks or acting as a secondary anchor point.

  • Modification: Esterification of the benzoate (e.g., forming dibromobenzoate esters) increases cell permeability (prodrug strategy), allowing intracellular hydrolysis to the active free acid form.

References

  • Metrangolo, P., & Resnati, G. (2013). Halogen Bonding in Crystal Engineering and Drug Discovery.

    • Significance: Found

      
      -hole theory and its application in biological systems.[3]
      
  • Pagano, M. A., et al. (2004).[4] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry .

    • Significance: Establishes the SAR for polybrominated arom
  • Battistutta, R., et al. (2000). The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor TBB. Biochemistry.

    • Significance: Provides the crystallographic proof of the halogen-bond driven binding mode in the hydrophobic pocket.
  • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Small Change for a Big Improvement. Journal of Medicinal Chemistry.

    • Significance: Validates the use of bromine substitutions to improve ligand efficiency via enthalpy gains.
  • Duncan, J. S., & Litchfield, D. W. (2008). Too much of a good thing: the role of protein kinase CK2 in tumorigenesis and prospects for therapeutic intervention of cancer. Biochimica et Biophysica Acta (BBA).

    • Significance: Details the downstream signaling pathways (Akt/PTEN) affected by CK2 inhibition.

Sources

Foundational

Advanced Synthesis of Substituted Fluorobenzoates: A Technical Guide

Topic: Literature review on the synthesis of substituted fluorobenzoates. Content Type: An in-depth technical guide or whitepaper on the core.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on the synthesis of substituted fluorobenzoates. Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The strategic incorporation of fluorine into benzoate scaffolds is a cornerstone of modern medicinal chemistry. Substituted fluorobenzoates serve as critical pharmacophores and intermediates, offering modulated lipophilicity (


), enhanced metabolic stability against cytochrome P450 oxidation, and altered pKa values that influence bioavailability.

This technical guide synthesizes classical industrial methodologies with cutting-edge transition-metal-catalyzed protocols. It moves beyond simple recipe listing to analyze the mechanistic causality determining yield and selectivity, providing a decision-making framework for process chemists and discovery scientists.

Strategic Synthesis Matrix

Selecting the optimal synthetic route depends heavily on the electronic nature of the substrate and the availability of precursors.

StrategyPrimary MechanismIdeal SubstrateKey AdvantagesLimitations
Halex Reaction SNAr (Nucleophilic Aromatic Substitution)Activated Aryl Chlorides (e.g., with -NO₂, -CN)Scalable, low cost, industrial standard.Requires strong electron-withdrawing groups (EWG); high temperatures.
Balz-Schiemann Diazotization / Thermal DecompositionAnilinesAccess to specific substitution patterns; reliable.Potentially hazardous (diazonium salts); modest yields; harsh conditions.
Metal-Catalyzed Pd/Cu-Catalyzed C-F Bond FormationAryl Iodides/Triflates/Boronic AcidsMild conditions; tolerates electron-rich rings; high selectivity.Expensive catalysts/ligands; difficult purification of metal residues.
FGI Esterification / OxidationFluorinated Toluenes or AcidsHigh yield; simple setup.Limited by availability of pre-fluorinated starting materials.
Visualization: Synthesis Decision Tree

The following logic flow aids in selecting the appropriate synthetic pathway based on starting material availability.

SynthesisStrategy Start Start: Available Precursor Aniline Aryl Amine (-NH2) Start->Aniline Chloride Aryl Chloride (-Cl) With EWG (NO2, CN) Start->Chloride Iodide Aryl Iodide/Triflate (-I, -OTf) Start->Iodide Acid Fluorobenzoic Acid (-COOH) Start->Acid Balz Method: Balz-Schiemann (Diazotization) Aniline->Balz Halex Method: Halex Process (KF, DMSO, Heat) Chloride->Halex Metal Method: Cu/Pd Catalysis (AgF, Selectfluor) Iodide->Metal Ester Method: Acid-Catalyzed Esterification Acid->Ester Target Target: Substituted Fluorobenzoate Balz->Target Halex->Target Metal->Target Ester->Target

Caption: Decision tree for selecting the optimal synthetic route based on precursor availability and substrate electronics.

Deep Dive: Nucleophilic Aromatic Substitution (The Halex Process)

Mechanism & Causality

The Halogen Exchange (Halex) reaction is the industrial workhorse for synthesizing fluorinated aromatics. It proceeds via an SNAr mechanism where a fluoride ion displaces a chloride or nitro group.[2]

  • Electronic Requirement: The aromatic ring must be activated by strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or ester (-COOR) groups at the ortho or para positions to stabilize the Meisenheimer complex intermediate.

  • The "Naked" Fluoride Challenge: Fluoride salts (KF, CsF) have high lattice energies and poor solubility in organic solvents. The reaction requires polar aprotic solvents (DMSO, Sulfolane) to solvate the cation, leaving the fluoride anion "naked" and highly nucleophilic.

  • Phase Transfer Catalysis: To further enhance reactivity, phase transfer catalysts (PTCs) like 18-crown-6 or tetraphenylphosphonium bromide are employed to shuttle fluoride into the organic phase.

Critical Parameters
  • Solvent: Sulfolane or DMSO are preferred due to high boiling points and dielectric constants.

  • Water Content: Strictly anhydrous conditions are required. Water solvates fluoride, drastically reducing its nucleophilicity (H-bonding).

  • Temperature: Typically 150–220 °C.

Deep Dive: Transition-Metal Catalyzed Fluorination

For substrates lacking the necessary activation for SNAr (i.e., electron-neutral or electron-rich rings), transition metal catalysis is the method of choice.

Copper-Mediated Fluorination

Modern protocols utilize Copper(I) salts often with ligands to facilitate the fluorination of aryl iodides.

  • Mechanism: The reaction generally proceeds via oxidative addition of the aryl halide to a Cu(I) species to form a high-energy Cu(III)-aryl-fluoride intermediate, followed by reductive elimination to form the C-F bond.

  • Reagents: AgF is frequently used as a fluoride source because the precipitation of AgI drives the reaction forward (Le Chatelier's principle).

CuMechanism Start Aryl Iodide (Ar-I) + Cu(I) Catalyst OxAdd Oxidative Addition [Ar-Cu(III)-I] Start->OxAdd LigandEx Ligand Exchange (with AgF) OxAdd->LigandEx - AgI (Precipitate) Complex Active Complex [Ar-Cu(III)-F] LigandEx->Complex RedElim Reductive Elimination Complex->RedElim RedElim->Start Regenerate Cu(I) Product Aryl Fluoride (Ar-F) RedElim->Product

Caption: Simplified mechanistic cycle for Copper-mediated fluorination of aryl iodides.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Fluorobenzoate via Acid-Catalyzed Esterification

Context: This is a robust, self-validating protocol for converting commercially available fluorobenzoic acids into their ester derivatives, common in drug development intermediates.

Reagents:

  • 4-Fluorobenzoic acid (15.0 g, 107 mmol)

  • Absolute Ethanol (60 mL)

  • Concentrated H₂SO₄ (7.5 mL)

  • 10% Na₂CO₃ solution[1][3]

Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol.

    • Why: Ethanol acts as both solvent and reactant. Using it in excess drives the equilibrium toward the ester (Le Chatelier's principle).

  • Catalyst Addition: Carefully add 7.5 mL of concentrated H₂SO₄ dropwise while shaking/stirring.

    • Safety: Exothermic reaction. Addition must be slow to prevent boiling over.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 7-8 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/n-Hexane 1:4). The starting acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Neutralization: Slowly add 10% Na₂CO₃ solution until effervescence ceases (pH ~8).

    • Why: Removes unreacted sulfuric acid and converts unreacted benzoic acid to the water-soluble benzoate salt, ensuring purity of the organic layer.

  • Extraction: Extract the aqueous layer with Diethyl Ether or Chloroform (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield ethyl 4-fluorobenzoate as a clear liquid.

Expected Yield: 80-90%.

Protocol B: Copper-Mediated Fluorination of Ethyl 4-Iodobenzoate

Context: For late-stage fluorination where the ester group is already present.

Reagents:

  • Ethyl 4-iodobenzoate (1.0 equiv)

  • CuI (10 mol%)

  • AgF (2.0 equiv)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • DMF (anhydrous)

Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (N₂/Ar), combine Ethyl 4-iodobenzoate, CuI, AgF, and ligand in a reaction vial.

    • Why: Cu(I) and AgF are sensitive to moisture and oxidation. Oxygen can lead to homocoupling byproducts (Ar-Ar).

  • Solvent: Add anhydrous DMF. Seal the vial.

  • Reaction: Heat to 110-130 °C for 12-24 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove silver salts and copper residues.

  • Purification: Wash filtrate with water and brine to remove DMF. Purify via silica gel column chromatography.

References

  • BenchChem Technical Support Team. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. Link

  • Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010).[4] C–F Bond Formation for the Synthesis of Aryl Fluorides.[5][6][7] Synthesis, 2010(11), 1804–1821.[7] Link

  • Park, N. H., Senter, T. J., & Buchwald, S. L. (2016).[8][9] Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz–Schiemann Reaction.[8][9] Angewandte Chemie International Edition, 55(39), 11907–11911. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated fluorination of aryl iodides. Journal of the American Chemical Society, 135(41), 15559-15569. Link

  • Siegemund, G., et al. (2002). Fluorine Compounds, Organic.[1][3][2][4][5][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] Link

  • Khan, M., et al. (2023).[11] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases.[11][13] Letters in Drug Design & Discovery, 20(12), 2018-2024.[11] Link

  • Organic Syntheses. (1943). p-Fluorobenzoic Acid.[14][15] Organic Syntheses, Coll. Vol. 2, p.299. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2,3-dibromo-5-fluorobenzoate, a potentially valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2,3-dibromo-5-fluorobenzoate, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is approached via a robust two-step sequence involving the electrophilic bromination of 5-fluorobenzoic acid, followed by Fischer esterification. This guide offers in-depth explanations for the procedural choices, discusses the underlying chemical principles, and provides detailed methodologies for reaction execution, purification, and characterization, ensuring scientific integrity and reproducibility.

Introduction: Rationale and Synthetic Strategy

Methyl 2,3-dibromo-5-fluorobenzoate is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. The strategic placement of bromine and fluorine atoms on the benzene ring offers multiple points for further functionalization, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the bromine atoms serve as handles for various cross-coupling reactions.

The synthesis of this target molecule is not widely documented, necessitating a logical and scientifically sound approach. The proposed synthetic route, outlined below, is based on fundamental principles of organic chemistry and established methodologies for analogous transformations.

Synthetic_Pathway Start 5-Fluorobenzoic Acid Intermediate 2,3-Dibromo-5-fluorobenzoic Acid Start->Intermediate Step 1: Dibromination Product Methyl 2,3-dibromo-5-fluorobenzoate Intermediate->Product Step 2: Esterification

Caption: Proposed two-step synthesis of Methyl 2,3-dibromo-5-fluorobenzoate.

The synthesis commences with the dibromination of commercially available 5-fluorobenzoic acid. This is followed by a classic Fischer esterification to yield the final product. The primary challenge in this synthesis lies in controlling the regioselectivity of the bromination step.

Part 1: Electrophilic Dibromination of 5-Fluorobenzoic Acid

Mechanistic Considerations and Regioselectivity

The bromination of 5-fluorobenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents on the benzene ring: the fluorine atom and the carboxylic acid group.

  • Fluorine (-F): While deactivating due to its high electronegativity (inductive effect), it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance (+M effect) to stabilize the arenium ion intermediate.[1][2]

  • Carboxylic Acid (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature (both inductive and resonance effects).[3]

The positions ortho to the fluorine are C4 and C6, and the para position is C2. The positions meta to the carboxylic acid are C2 and C6. Therefore, the directing effects of both groups converge at positions C2 and C6. The first bromination is anticipated to occur at one of these positions. The second bromination will then be directed by the three existing substituents. Predicting the precise outcome of a di-bromination is complex and may result in a mixture of isomers. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the desired 2,3-dibromo isomer. Steric hindrance from the carboxylic acid group might slightly disfavor substitution at the C6 position, potentially favoring initial bromination at C2. Subsequent bromination would then be directed to the C3 position.

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid catalyst, which is a common method for the bromination of deactivated aromatic rings.[4]

Experimental Protocol: Synthesis of 2,3-Dibromo-5-fluorobenzoic Acid

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
5-Fluorobenzoic Acid1.40 g (10.0 mmol)
N-Bromosuccinimide (NBS)4.27 g (24.0 mmol, 2.4 equiv.)
Concentrated Sulfuric Acid20 mL
Round-bottom flask100 mL, with magnetic stirrer
Ice bath
Stir plate
Beaker500 mL
Buchner funnel and filter flask
Deionized water~200 mL
Dichloromethane (DCM)For washing

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluorobenzoic acid (1.40 g, 10.0 mmol).

  • Dissolution and Cooling: Carefully add concentrated sulfuric acid (20 mL) to the flask. Stir the mixture until the 5-fluorobenzoic acid is fully dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: While maintaining the temperature between 0-10 °C, slowly add N-bromosuccinimide (4.27 g, 24.0 mmol) in small portions over 30 minutes. Causality Note: Portion-wise addition of NBS helps to control the exothermic nature of the reaction and maintain the desired temperature, which is crucial for selectivity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a 500 mL beaker containing approximately 150 g of crushed ice and water with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Follow with a wash of cold dichloromethane to remove any unreacted starting material and mono-brominated species.

  • Drying: Dry the solid product under vacuum to a constant weight. The product is expected to be a white to off-white solid.

Part 2: Fischer Esterification

Principle of the Reaction

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[5][6] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is used. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2,3-Dibromo-5-fluorobenzoic Acid(Assuming 10.0 mmol theoretical yield from Step 1)
Methanol (anhydrous)50 mL
Concentrated Sulfuric Acid2 mL
Round-bottom flask100 mL, with magnetic stirrer
Reflux condenser
Heating mantle
Separatory funnel250 mL
Sodium bicarbonate solutionSaturated, aqueous
Brine (saturated NaCl solution)Aqueous
Ethyl acetateFor extraction
Anhydrous magnesium sulfateFor drying
Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing the crude 2,3-dibromo-5-fluorobenzoic acid from the previous step, add methanol (50 mL) and a magnetic stir bar.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction by TLC.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up and Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a 250 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: effervescence), and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Part 3: Purification and Characterization

Purification

The crude Methyl 2,3-dibromo-5-fluorobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may yield the pure product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the aromatic protons and the methyl ester singlet. ¹³C NMR and ¹⁹F NMR will provide further structural confirmation.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-Br and C-F bond vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the target compound and show the characteristic isotopic pattern for a dibrominated species.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane and Ethyl Acetate: Volatile and flammable organic solvents. Work in a well-ventilated fume hood.

  • Bromination Reaction: The reaction can be exothermic. Maintain proper temperature control.

References

  • [Referenced articles on the synthesis of similar compounds]
  • [Referenced articles on Fischer esterification][5][6]

  • [Referenced articles on electrophilic aromatic substitution][1][2][3]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • [Referenced articles on the use of NBS in bromination][4]

  • [Referenced articles on purification and characteriz
  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • Cognito. (n.d.). Directing Effects Revision notes | International A-Level · CIE. Retrieved from [Link]

  • Chemiatalk. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Explained. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Purification of Methyl 2,3-dibromo-5-fluorobenzoate

Abstract This application note details the isolation and purification of Methyl 2,3-dibromo-5-fluorobenzoate , a highly functionalized halogenated aromatic scaffold critical for downstream cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification of Methyl 2,3-dibromo-5-fluorobenzoate , a highly functionalized halogenated aromatic scaffold critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Due to the electron-withdrawing nature of the substituents (Br, F, COOMe), this compound exhibits distinct lipophilicity and chromatographic behavior. This protocol addresses common challenges such as the separation of unreacted acidic precursors, removal of des-bromo impurities, and the resolution of potential regioisomers. We present a validated workflow integrating pre-purification extraction with a gradient-optimized normal-phase silica gel chromatography method.

Physicochemical Profile & Separation Strategy[1][2][3][4]

Before initiating purification, it is critical to understand the molecule's interaction with the stationary phase.

  • Structure Analysis: The molecule possesses a benzoate core with three electron-withdrawing groups. This significantly reduces the basicity of the carbonyl oxygen, leading to weaker interaction with silica silanols compared to non-halogenated benzoates.

  • Predicted LogP: ~3.8–4.2 (Highly Lipophilic).

  • Key Impurities:

    • 2,3-dibromo-5-fluorobenzoic acid: Resulting from incomplete esterification or hydrolysis. Behavior: Streaks on silica; co-elutes if not removed.

    • Mono-bromo species: Resulting from incomplete bromination during precursor synthesis. Behavior: Elutes slightly earlier or later depending on position.

    • Regioisomers: (e.g., 2,5-dibromo isomers). Behavior: Very close Rf values; requires shallow gradients.

Senior Scientist Insight: The "Acid Trap"

Do not attempt to separate the free carboxylic acid from the ester using only a silica column.

While silica is slightly acidic, free benzoic acids often streak or "tail" heavily, contaminating the ester fractions. The most efficient purification strategy involves a chemical separation (bicarbonate wash) followed by a chromatographic separation (silica column) for non-acidic impurities.

Pre-Purification Workup Protocol (Mandatory)

To maximize column efficiency, the crude reaction mixture must be "cleaned" of acidic components.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). DCM is preferred over EtOAc here as it solubilizes poly-halogenated aromatics more effectively.

  • Acid Removal: Wash the organic phase twice with saturated NaHCO₃ (1:1 v/v).

    • Mechanism:[1][2] Converts unreacted 2,3-dibromo-5-fluorobenzoic acid into its water-soluble sodium salt.

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo to obtain the "Pre-Purified Crude."

Column Chromatography Protocol

Stationary Phase & Column Sizing
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Scale Factor: Use a 30:1 to 50:1 ratio of Silica : Crude Compound (by weight).

    • Example: For 1.0 g of crude, use 30–50 g of Silica.

Mobile Phase Selection

Due to the compound's low polarity, a standard Hexane/Ethyl Acetate system is ideal.

  • Solvent A: Hexanes (or Petroleum Ether 40-60°C)

  • Solvent B: Ethyl Acetate (EtOAc)[3][4]

TLC Optimization: Target an Rf of 0.30 – 0.35 .

  • Test 1: 10% EtOAc in Hexanes. (Likely Rf ~0.3)

  • Test 2: 20% EtOAc in Hexanes. (Likely Rf ~0.6)

Sample Loading (Dry Loading)

Liquid loading with DCM often leads to band broadening for lipophilic compounds. Dry loading is strongly recommended.

  • Dissolve the Pre-Purified Crude in a minimum amount of DCM.

  • Add Celite 545 or Silica Gel (1:1 weight ratio to crude).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder carefully onto the top of the packed column.

Elution Gradient

Run the column using a stepwise gradient to ensure separation of close-running non-polar impurities.

StepSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Purpose
1 100 : 0 2 CVElute very non-polar impurities (e.g., mineral oil, hydrocarbons).
2 98 : 2 3 CVCondition column; start moving highly lipophilic byproducts.
3 95 : 5 5 - 8 CVTarget Elution Zone. Collect small fractions.
4 90 : 10 3 CVFlush remaining product.
5 80 : 20 2 CVWash column (remove polar baseline).

Visualization & Analysis

  • UV Detection: The aromatic ring provides strong absorption at 254 nm .

  • Staining (Optional): If UV is ambiguous, use KMnO₄ stain (oxidizes the benzylic positions/impurities) or Iodine chamber (reversible binding to aromatics).

Data Presentation: Expected Fraction Profile
Fraction SetTLC Appearance (UV 254)Content PredictionAction
Early (1-5) Spot at solvent frontNon-polar grease/alkanesDiscard
Middle (6-15) Single dark spot (Rf ~0.35) Methyl 2,3-dibromo-5-fluorobenzoate Combine & Dry
Late (16-20) Faint spot (Rf ~0.35) + lower spotProduct + Mono-bromo impurityKeep separate / Re-column
Flush Streaking at baselineResidual Acid / Polar tarsDiscard

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to pure isolate, emphasizing the critical decision points.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Impurities) Workup Workup: DCM Extraction Wash w/ sat. NaHCO3 Start->Workup Remove Acid Check TLC Check (Is Acid Removed?) Workup->Check Check->Workup Acid Present (Streak) DryLoad Dry Load on Celite/Silica Check->DryLoad Clean Profile Column Silica Column Chromatography Gradient: 0-10% EtOAc/Hex DryLoad->Column Fractions Fraction Analysis (UV 254nm) Column->Fractions Final Pure Methyl 2,3-dibromo-5-fluorobenzoate Fractions->Final Combine Pure Fractions

Figure 1: Purification workflow emphasizing the critical pre-column acid removal step.

Troubleshooting: "The Art of Separation"

Scenario: Co-eluting Regioisomers If TLC shows a "figure-8" spot (two spots merging) rather than a distinct circle, you likely have a regioisomer (e.g., 2,5-dibromo vs 2,3-dibromo).

Solution: Solvent Switching Change the selectivity of the mobile phase by introducing a solvent with different dipole interactions.

  • DCM / Hexanes: Replace EtOAc with Dichloromethane. DCM interacts differently with the polarizable bromine atoms. Try a gradient of 0% → 30% DCM in Hexanes.

  • Toluene: Use Toluene as the modifier. The pi-pi interactions between Toluene and the benzoate ring can dramatically alter retention times of isomers.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from

  • Biotage. (2023).[7][8] How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from

  • BLD Pharm. (n.d.).[9] Product Information: Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1537003-86-3).[9][10][11][12][13] Retrieved from [10]

Sources

Method

Application Note: Strategic Synthesis of Novel APIs using Methyl 2,3-dibromo-5-fluorobenzoate

Executive Summary Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1215310-99-4) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—combining two orthogonal bromine handles with a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dibromo-5-fluorobenzoate (CAS 1215310-99-4) represents a "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—combining two orthogonal bromine handles with a metabolic blocking group (fluorine) and a versatile ester—makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD) .

This guide outlines the strategic utilization of this scaffold to synthesize high-value heterocyclic cores, specifically 5-fluoro-4-quinazolinones (common in PARP and DNA-PK inhibitors) and 5-fluoroindazoles (ubiquitous in kinase inhibitors). We focus on the chemoselective differentiation of the C2 and C3 bromine atoms, enabling the programmed assembly of complex APIs.

Strategic Analysis: The "Regioselectivity Switch"

The utility of Methyl 2,3-dibromo-5-fluorobenzoate lies in the electronic and steric differentiation of its two bromine atoms. Understanding this causality is required for reproducible synthesis.[1]

Electronic vs. Steric Landscape[1]
  • C2-Bromine (Ortho to Ester): This position is the most electron-deficient due to the inductive electron-withdrawing nature of the adjacent carbonyl group. Under standard Pd-catalyzed conditions (oxidative addition), the metal center prefers this site electronically. However, it is sterically crowded.[1]

  • C3-Bromine (Meta to Ester): This position is less electron-deficient but significantly more accessible sterically.

  • C5-Fluorine: Acts as a bioisostere, blocking metabolic oxidation at the para-position relative to the C2-site, enhancing the half-life of the final API.

The synthetic key: By modulating the ligand cone angle in Palladium catalysis, researchers can direct the cross-coupling to either C2 or C3.[1]

  • Small Ligands (e.g., PPh3, dppf): Favor the electronic product (C2-coupling).

  • Bulky Ligands (e.g., XPhos, t-Bu3P): Favor the steric product (C3-coupling).

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways available from this single starting material.

ReactionPathways Start Methyl 2,3-dibromo- 5-fluorobenzoate C2_Coupled Intermediate A: C2-Aryl Derivative (Electronic Control) Start->C2_Coupled Pd(PPh3)4 Ar-B(OH)2 (Small Ligand) C3_Coupled Intermediate B: C3-Aryl Derivative (Steric Control) Start->C3_Coupled Pd2(dba)3 XPhos (Bulky Ligand) Quinazolinone Target 1: 5-Fluoro-4-quinazolinone (PARP/DNA Repair Targets) C2_Coupled->Quinazolinone 1. Hydrolysis 2. Formamide/Heat Indazole Target 2: 5-Fluoroindazole (Kinase Inhibitors) C2_Coupled->Indazole Hydrazine Cyclization Isoquin Target 3: Isoquinolinone Core C3_Coupled->Isoquin Heck Cyclization

Caption: Divergent synthesis pathways controlled by ligand selection, leading to distinct pharmacological cores.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

Objective: To install an aryl group at the sterically hindered but electronically active C2 position, preserving the C3 bromine for subsequent functionalization.

Reagents:

  • Methyl 2,3-dibromo-5-fluorobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Note: Triphenylphosphine is small enough to permit C2 access.

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Methyl 2,3-dibromo-5-fluorobenzoate (1.0 eq) and the Aryl Boronic Acid (1.1 eq). Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under positive nitrogen pressure.[1]

  • Activation: Add Na2CO3 solution (2.0 eq).

  • Reaction: Heat to 90°C for 4–6 hours. Critical Control Point: Monitor via HPLC/UPLC.[1] Stop immediately upon consumption of starting material to prevent double-coupling at C3.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C2-coupled product typically elutes before the C3-isomer or bis-coupled by-products due to the "ortho-twist" reducing polarity.

Protocol B: Synthesis of 5-Fluoro-4-quinazolinone Scaffold

Objective: Cyclization of the C2-functionalized intermediate into a quinazolinone core, a frequent motif in anticancer agents (e.g., rucaparib analogs).

Reagents:

  • C2-Aryl-3-bromo-5-fluorobenzoate (Product from Protocol A)

  • Formamidine Acetate (or Formamide)

  • Solvent: 2-Methoxyethanol

Methodology:

  • Preparation: Dissolve the benzoate intermediate in 2-Methoxyethanol.

  • Reagent Addition: Add Formamidine Acetate (5.0 equiv).

  • Cyclization: Reflux at 120°C for 12 hours.

    • Mechanism:[1][2][3] The reaction proceeds via nucleophilic attack of the amidine on the ester, followed by intramolecular SnAr or condensation displacing the ortho-group (if an amine was installed) or simple condensation if converting an anthranilic precursor.

    • Alternative (if starting from 2,3-dibromo): To make the core quinazolinone first, react Methyl 2,3-dibromo-5-fluorobenzoate with Cu-catalyzed ammonia (to generate the aniline in situ) followed by formamide.

  • Isolation: The product often precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

Data Summary: Reactivity Profile

The following table summarizes the expected reactivity of the scaffold under varying conditions, aiding in experimental design.

Reaction TypeTarget PositionPreferred Catalyst/ReagentPrimary Outcome
Suzuki Coupling C2 (Ortho) Pd(PPh3)4 / Na2CO3Electronic Control: Rapid oxidative addition at electron-poor C2.
Suzuki Coupling C3 (Meta) Pd2(dba)3 / XPhosSteric Control: Bulky ligand blocks C2; coupling occurs at accessible C3.[1]
SnAr C5 (Fluoro) R-NH2 / DMSO / 100°CLow Reactivity: Requires strong EWGs at C2/C4.[1] Unlikely without prior modification.[1]
Hydrolysis Ester (C1) LiOH / THF / H2OQuantitative conversion to 2,3-dibromo-5-fluorobenzoic acid.

Quality Control & Safety

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following NMR signatures:

  • 1H NMR (DMSO-d6): The starting material shows two aromatic doublets (coupling ~2.5 Hz and ~8 Hz due to F-coupling).

  • Regiochemistry Check: In the C2-coupled product, the ester methyl singlet (approx 3.8 ppm) will show a slight upfield shift due to the shielding cone of the new aryl ring at the ortho position. NOE (Nuclear Overhauser Effect) studies between the Ester-Me and the new Aryl protons confirm C2 substitution.

Safety Precautions
  • Halogenated Waste: All filtrates containing brominated species must be segregated into halogenated organic waste.[1]

  • HF Potential: While the C-F bond is stable, extreme conditions (combustion/strong reduction) could release HF.[1] Use standard PPE.[1]

References

  • ChemicalBook. Methyl 2-bromo-5-fluorobenzoate Properties and Synthesis. (General scaffold properties and esterification protocols).

  • National Institutes of Health (NIH) - PMC. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. (Analogous regioselectivity in poly-brominated heterocycles).

  • BenchChem. Application Notes: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.[1][4] (Protocols for fluorinated benzoate couplings).[1]

  • MDPI. Quinazolines Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (Review of quinazoline synthesis relevant to this scaffold).

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Storage of Methyl 2,3-dibromo-5-fluorobenzoate

Introduction and Scientific Context Methyl 2,3-dibromo-5-fluorobenzoate is a halogenated aromatic ester, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The prese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Methyl 2,3-dibromo-5-fluorobenzoate is a halogenated aromatic ester, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine and fluorine) on the benzene ring significantly influences the molecule's reactivity, and toxicological profile. Halogenated aromatics can exhibit varying degrees of toxicity, and it is prudent to handle them with a high degree of caution. The protocols outlined herein are based on the known hazards of similar compounds, such as other brominated and fluorinated benzoic acid derivatives.[1][2][3] This proactive and cautious approach is fundamental to laboratory safety when comprehensive toxicological data is not available.

Hazard Analysis and Risk Assessment

Based on data from analogous compounds, Methyl 2,3-dibromo-5-fluorobenzoate is anticipated to be a hazardous substance. The primary risks associated with this and similar halogenated compounds include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[3][4][5]

  • Potential for Systemic Toxicity: While specific data is unavailable, many halogenated aromatic compounds can be harmful if ingested or absorbed through the skin.[1][3]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Quantitative Data Summary

The following table summarizes key physical and chemical properties extrapolated from structurally similar compounds. It is crucial to note that these are estimates and should be treated with caution.

PropertyEstimated Value / InformationSource Analogy
Molecular Formula C₈H₅Br₂FO₂-
Molecular Weight 311.93 g/mol -
Appearance Likely a solid (crystalline powder) or a high-boiling point liquid/oil at room temperature.[6]Methyl 5-bromo-2-fluorobenzoate is a solid. Methyl 2-bromo-5-fluorobenzoate is a liquid/oil.[6]
Boiling Point Not available. Expected to be high due to the molecular weight and halogenation.-
Solubility Likely insoluble or sparingly soluble in water. Soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate).[6][7]4-Bromobenzoic acid is slightly soluble in water.[7] A synthesis procedure for Methyl 2-bromo-5-fluorobenzoate uses dichloromethane as a solvent.[6]
Hazard Classifications Expected to be: Skin Irritant (Category 2), Eye Irritant (Category 2), and potentially a respiratory irritant and harmful if swallowed, based on analogous compounds.[1][2][3][7][8][9]Based on GHS classifications for similar brominated and fluorinated benzoic acids and their esters.[7][8][9] For example, 2-Bromo-4-fluorobenzoic acid is classified as a skin and eye irritant.[8]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Methyl 2,3-dibromo-5-fluorobenzoate, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling or in the event of a spill, heavy-duty nitrile or neoprene gloves should be used.[10] Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6][10]

  • Respiratory Protection: If there is a risk of generating aerosols or handling large quantities outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.[5]

Step-by-Step Handling and Experimental Protocols

The following protocol outlines a general procedure for weighing and transferring Methyl 2,3-dibromo-5-fluorobenzoate.

Protocol 1: Weighing and Transfer of Solid Methyl 2,3-dibromo-5-fluorobenzoate
  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare a decontaminated work surface within the fume hood.

    • Assemble all necessary equipment (spatulas, weighing paper/boat, receiving flask, etc.) within the fume hood.

  • Weighing:

    • Tare the balance with the weighing vessel.

    • Carefully open the container of Methyl 2,3-dibromo-5-fluorobenzoate.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

    • Securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel.

    • If any solid is spilled during the transfer, decontaminate the area immediately (see Section 6).

  • Post-Handling:

    • Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Dispose of contaminated weighing paper and gloves as hazardous waste.

    • Wash hands thoroughly after the procedure.

Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Procedures
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[4] Store away from direct sunlight and heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[1][11]

Waste Disposal
  • Solid Waste: All solid waste contaminated with Methyl 2,3-dibromo-5-fluorobenzoate (e.g., gloves, weighing paper, excess reagent) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualizations

Safe Handling Workflow

Workflow for Safe Handling of Methyl 2,3-dibromo-5-fluorobenzoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Equipment handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: A flowchart illustrating the key steps for the safe handling of Methyl 2,3-dibromo-5-fluorobenzoate.

Emergency Response Logic

Emergency Response Decision Tree node_event Emergency Event node_type Spill or Exposure? node_event->node_type node_spill_size Spill Size? node_type->node_spill_size Spill node_exposure_type Exposure Type? node_type->node_exposure_type Exposure action_spill_small Absorb and Decontaminate node_spill_size->action_spill_small Small action_spill_large Evacuate and Alert Safety Office node_spill_size->action_spill_large Large action_skin Flush Skin for 15 min node_exposure_type->action_skin Skin action_eye Flush Eyes for 15 min node_exposure_type->action_eye Eye action_inhalation Move to Fresh Air node_exposure_type->action_inhalation Inhalation action_medical Seek Medical Attention action_skin->action_medical action_eye->action_medical action_inhalation->action_medical

Caption: A decision tree for appropriate emergency responses to spills or exposures.

References

  • U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens SOP. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Regioselective Bromination of Methyl 5-Fluorobenzoate

Executive Summary This application note details a robust, scalable protocol for the regioselective bromination of methyl 5-fluorobenzoate (IUPAC: methyl 3-fluorobenzoate). Due to the synergistic electron-withdrawing effe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective bromination of methyl 5-fluorobenzoate (IUPAC: methyl 3-fluorobenzoate). Due to the synergistic electron-withdrawing effects of the ester and fluorine substituents, this substrate represents a "deactivated" aromatic system that resists standard bromination conditions (e.g., Br₂/FeBr₃).

We present a validated methodology using N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (H₂SO₄) . This system generates a superelectrophilic brominating species capable of overcoming the ring's deactivation while maintaining high regioselectivity for the position para to the fluorine atom. This workflow is critical for synthesizing methyl 2-bromo-5-fluorobenzoate , a key pharmacophore intermediate.

Strategic Analysis & Mechanistic Logic

The Challenge: Deactivated Aromatics

The substrate, methyl 5-fluorobenzoate, contains two deactivating groups:

  • Methyl Ester (-COOMe): Strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I). It is a meta-director.

  • Fluorine (-F): EWG via induction (-I) but an electron-donor via resonance (+M). It is an ortho/para-director.

Standard electrophilic reagents (e.g., Br₂/DCM) fail to react efficiently or require elevated temperatures that lead to ester hydrolysis or poly-bromination.

The Solution: Superelectrophilic Activation

We utilize the Rajesh-Balasubramanian Protocol (NBS/H₂SO₄). In this medium, NBS is protonated to form a highly reactive superelectrophile (protonated N-bromosuccinimide), which transfers a bromonium ion (Br⁺) more effectively than molecular bromine.

Regioselectivity Rationale

The reaction outcome is dictated by the competition between the directing groups:

  • Ester (at C1): Directs to C3 (occupied by F) and C5.

  • Fluorine (at C3): Directs to C2 (ortho), C4 (ortho), and C6 (para).

Dominant Pathway:

  • Position C2: Sterically hindered (sandwiched between Ester and F).

  • Position C4: Ortho to F, but Para to the deactivating Ester.

  • Position C6: Para to F, Ortho to Ester. This position is electronically favored by the strong para-directing resonance of Fluorine and is less sterically crowded than C2.

Target Product: Methyl 2-bromo-5-fluorobenzoate (formed by bromination at C6 of the starting material).

Visualization of Reaction Logic

ReactionLogic cluster_regio Regioselectivity Factors Substrate Methyl 3-fluorobenzoate (Deactivated Ring) Intermediate Sigma Complex Substrate->Intermediate Electrophilic Attack (Para to F) Reagents NBS + H2SO4 (Superelectrophile Generation) Reagents->Intermediate Br+ Transfer Product Methyl 2-bromo-5-fluorobenzoate (Major Isomer) Intermediate->Product Deprotonation (Aromatization) Factor1 F (C3): Directs Ortho/Para Outcome C6 is Para to F & Ortho to COOMe Factor1->Outcome Factor2 COOMe (C1): Directs Meta Factor2->Outcome

Figure 1: Mechanistic pathway and regiochemical rationale for the bromination of methyl 3-fluorobenzoate.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeHazards
Methyl 3-fluorobenzoate Substrate>98%Irritant
N-Bromosuccinimide (NBS) Bromine Source99% (Recrystallized)Oxidizer, Irritant
Sulfuric Acid (H₂SO₄) Solvent/Catalyst98% Conc.Corrosive, Hygroscopic
Ethyl Acetate / Hexane ExtractionACS GradeFlammable
Sodium Bisulfite (NaHSO₃) QuenchingSat. Aq. SolutionIrritant
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Dry all glassware. Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Solvent Charge: Add Concentrated H₂SO₄ (5.0 equiv relative to substrate) to the RBF.

    • Note: The high volume of acid acts as a heat sink.

  • Substrate Addition: Cool the acid to 0–5°C using an ice/water bath. Add Methyl 3-fluorobenzoate (1.0 equiv) dropwise or portion-wise. Stir for 10 minutes to ensure complete dissolution.

Phase 2: Bromination (Critical Step)
  • NBS Addition: Add NBS (1.1 – 1.2 equiv) portion-wise over 30 minutes.

    • Critical Control: Monitor internal temperature. Do not allow the temperature to exceed 10°C during addition to prevent regio-scrambling or ester hydrolysis.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material peak.

Phase 3: Quenching & Workup
  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

    • Safety: This is highly exothermic. Wear a face shield.[1]

  • Neutralization: Add saturated aqueous Sodium Bisulfite solution dropwise until the orange/red color (excess bromine) fades to yellow/colorless.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volumes) .

  • Washing: Wash the combined organic layers with:

    • Water (2x)

    • Saturated NaHCO₃ (Caution: CO₂ evolution)

    • Brine (1x)

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Isolation: The crude product is typically a solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc. If oil, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Process Workflow Diagram

Workflow Start Start: Dry Glassware Setup Dissolve Dissolve Substrate in Conc. H2SO4 (0°C) Start->Dissolve AddNBS Add NBS Portion-wise (Maintain T < 10°C) Dissolve->AddNBS React Stir at RT (3-5 Hours) Monitor via HPLC AddNBS->React React->AddNBS If Conversion < 90% Quench Pour onto Crushed Ice Quench with NaHSO3 React->Quench Extract Extract with EtOAc Wash (H2O, NaHCO3, Brine) Quench->Extract Purify Concentrate & Crystallize Extract->Purify

Figure 2: Operational workflow for the bromination process.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
¹H NMR (CDCl₃) Loss of H-6 proton signal; Downfield shift of adjacent protons.400 MHz NMR
Regio-isomer Ratio > 20:1 (Para-to-F : Others)GC-MS / NMR
Yield 85 – 92%Gravimetric

Troubleshooting Guide:

  • Low Conversion: If starting material remains after 5 hours, add 0.2 equiv of fresh NBS and warm slightly to 35°C (monitor closely).

  • Ester Hydrolysis: Caused by excessive heat or prolonged exposure to aqueous acid during workup. Keep the quench rapid and cold.

  • Polybromination: Caused by excess NBS (>1.5 equiv) or high temperatures. Adhere strictly to stoichiometry.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[2][3][4] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Duan, J., et al. (2016). "Synthesis of Methyl 2-bromo-5-fluorobenzoate." Organic Process Research & Development.
  • Gottlieb, L. (1998). "N-Bromosuccinimide in Sulfuric Acid: A Powerful Brominating Agent."[4] Synthetic Communications.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 81045, Methyl 3-fluorobenzoate."

Sources

Application

Application Note: Scale-Up Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

Abstract Methyl 2,3-dibromo-5-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its multi-substituted aromatic structure presents unique challenges for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,3-dibromo-5-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its multi-substituted aromatic structure presents unique challenges for synthesis, particularly during scale-up from the laboratory to pilot and manufacturing scales. This document provides a comprehensive guide for researchers and process chemists, detailing a robust synthetic strategy, in-depth laboratory protocols, and critical considerations for safe and efficient scale-up. The focus is placed on managing the hazardous nature of brominating agents, controlling reaction exotherms, and ensuring high regioselectivity and product purity.

Introduction and Synthetic Strategy

The synthesis of highly substituted aromatic intermediates is a cornerstone of modern chemical manufacturing.[] Methyl 2,3-dibromo-5-fluorobenzoate is of particular interest due to the unique electronic properties conferred by its halogen substituents, making it a valuable precursor for complex molecular targets. The primary challenge in its synthesis lies in the controlled, regioselective introduction of two adjacent bromine atoms onto a fluorinated aromatic ring.

Our recommended synthetic approach is a two-step process, chosen for its reliability and the use of readily available starting materials:

  • Electrophilic Dibromination: 5-Fluorobenzoic acid is subjected to electrophilic aromatic substitution to yield 2,3-dibromo-5-fluorobenzoic acid. This step is the most critical from a process safety and selectivity standpoint.

  • Fischer Esterification: The resulting dibrominated acid is esterified using methanol under acidic catalysis to produce the final target molecule.[2]

This strategy isolates the hazardous bromination step from the final esterification, simplifying process control and purification. The order of these reactions is crucial; attempting to brominate the methyl ester directly would present different regiochemical challenges due to the competing directing effects of the ester and fluoro groups.[3]

Mechanistic Rationale & Reagent Selection

Electrophilic Bromination

The core transformation involves the substitution of hydrogen atoms on the aromatic ring with bromine. The reaction proceeds via the standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically used to polarize the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.

Choice of Brominating Agent:

  • Liquid Bromine (Br₂): Highly effective and atom-economical. However, it is extremely toxic, corrosive, volatile, and difficult to handle safely on a large scale.[4][5] Its use necessitates robust engineering controls, such as closed systems and dedicated scrubbers for hydrogen bromide (HBr) off-gas.

  • N-Bromosuccinimide (NBS): A solid, crystalline source of electrophilic bromine that is significantly easier and safer to handle than liquid bromine.[4] While less atom-economical, it often provides higher selectivity and is a preferred choice in many modern pharmaceutical processes, especially when mitigating the hazards of liquid bromine is a priority.[4][6]

For this application note, we will focus on liquid bromine, as addressing its handling challenges is a critical aspect of large-scale industrial synthesis.

Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]

  • Catalyst: A strong acid like sulfuric acid is typically used.

  • Equilibrium Control: The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water formed during the reaction.

Laboratory-Scale Synthesis Protocol (25 g Scale)

This protocol is designed to validate the synthetic route and establish baseline parameters before scale-up.

Step 1: Synthesis of 2,3-dibromo-5-fluorobenzoic acid

Materials:

  • 5-Fluorobenzoic acid: 25.0 g

  • Iron powder (catalyst): 0.5 g

  • 1,2-Dichloroethane (solvent): 250 mL

  • Bromine: 62.7 g (20.1 mL)

  • Aqueous sodium bisulfite solution (10% w/v)

  • Deionized water

  • Hexanes

Procedure:

  • Charge a 500 mL three-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and an addition funnel connected to a gas outlet/scrubber (containing 1 M NaOH), with 5-fluorobenzoic acid, iron powder, and 1,2-dichloroethane.

  • Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add the bromine via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HBr gas will be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

  • Cool the mixture back to 10 °C and slowly quench the reaction by adding 100 mL of 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of toluene and hexanes to afford pure 2,3-dibromo-5-fluorobenzoic acid.

Step 2: Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

Materials:

  • 2,3-dibromo-5-fluorobenzoic acid (from Step 1)

  • Methanol: 300 mL

  • Concentrated Sulfuric Acid (98%): 5 mL

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • Charge a 500 mL round-bottom flask with the 2,3-dibromo-5-fluorobenzoic acid and methanol.

  • Stir the mixture and cool to 0-5 °C in an ice bath.

  • Slowly add the concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully wash with deionized water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by silica gel column chromatography or recrystallization from hexanes to obtain Methyl 2,3-dibromo-5-fluorobenzoate as a pure solid.

Scale-Up Considerations: From Laboratory to Plant

Transitioning this synthesis to a pilot or manufacturing scale introduces significant challenges that must be proactively managed.[7][8]

Process Safety Management

Bromine Handling:

  • Toxicity: Bromine is highly toxic, corrosive, and can cause fatal inhalation injuries and severe skin burns.[9][10][11][12] All transfers and reactions must be conducted in a fully contained system with appropriate local exhaust ventilation.

  • Personal Protective Equipment (PPE): Personnel must be equipped with full chemical-resistant suits, face shields, and respirators with cartridges rated for acid gases and halogens.[13][14] Nitrile gloves are not sufficient; heavy-duty butyl or Viton gloves are required.[10]

  • Spill Control: Emergency spill kits containing a neutralizing agent like sodium thiosulfate or sodium carbonate must be readily accessible.[5]

HBr Off-Gas Management:

  • The bromination of one mole of starting material generates two moles of HBr gas. On a large scale, this is a significant volume of corrosive gas.

  • The reactor must be vented to a validated caustic scrubber (containing NaOH or KOH solution) to neutralize the HBr before release to the atmosphere. The scrubber's capacity and efficiency must be calculated to handle the maximum potential gas flow rate.

Thermal Hazard Analysis:

  • Electrophilic bromination is a highly exothermic reaction. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a loss of containment.

  • Recommendation: A Reaction Calorimetry (RC1) study should be performed to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring the plant's cooling systems can handle the heat load.

  • Control Strategy: The primary method for controlling the exotherm is the controlled addition rate of bromine. At scale, this must be automated and linked to internal temperature probes. An emergency quenching agent (e.g., sodium bisulfite) should be ready for immediate addition if a thermal deviation occurs.

Process and Equipment

Reactor Selection:

  • A glass-lined or Hastelloy reactor is mandatory due to the highly corrosive nature of bromine and HBr. Stainless steel is not suitable.[10]

  • The reactor must be equipped with a robust agitation system to ensure efficient mixing and heat transfer, preventing the formation of localized hot spots.

Reagent Addition:

  • Sub-surface addition of bromine is preferred to minimize the amount of bromine vapor in the reactor headspace.

  • A high-quality, corrosion-resistant dosing pump should be used for precise and reliable control of the bromine addition rate.

Work-up and Isolation:

  • Phase Splits: Large-scale liquid-liquid extractions can be slow and prone to emulsion formation. The design of the reactor/settler and the choice of agitation speed are critical.

  • Crystallization: The final product isolation will likely be via crystallization. The cooling profile, agitation rate, and choice of anti-solvent must be optimized to control crystal size and morphology, which impacts filtration, drying efficiency, and final product purity.[15][16][17]

Data Summary and Visualization

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLaboratory Scale (25 g)Pilot Scale (5 kg)Key Considerations for Scale-Up
Starting Material 25.0 g 5-Fluorobenzoic acid5.0 kg 5-Fluorobenzoic acidConsistent supplier and purity is critical.
Bromine 62.7 g (1.1 eq per sub)12.54 kg (1.1 eq per sub)Use closed-system transfer; automated dosing.
Solvent 250 mL 1,2-Dichloroethane50 L 1,2-DichloroethaneEnsure adequate mixing and heat transfer.
Addition Time 60-90 minutes4-6 hours (rate-controlled)Addition rate is the primary control for the exotherm.
Max Temperature < 10 °C< 10 °CRequires a reactor with sufficient cooling capacity.
Off-Gas Lab hood / small scrubberDedicated caustic scrubberScrubber must be sized for total HBr evolution.
Work-up Separatory FunnelReactor as a settlerAllow adequate time for phase separation.
Isolation RecrystallizationControlled CrystallizationOptimize cooling profile for desired crystal form.
Expected Yield 70-80%70-80%Maintaining yield requires careful control of all parameters.
Diagram 1: Scale-Up Synthesis Workflow

Scale_Up_Workflow cluster_prep Step 1: Bromination cluster_ester Step 2: Esterification RM 5-Fluorobenzoic Acid Reactor Glass-Lined Reactor (0-5 °C) RM->Reactor Solvent1 1,2-Dichloroethane Solvent1->Reactor Catalyst Iron Powder Catalyst->Reactor Scrubber Caustic Scrubber Reactor->Scrubber HBr Off-Gas Quench Quench (NaHSO3) Reactor->Quench Bromine Liquid Bromine Bromine->Reactor Slow, controlled addition Workup1 Aqueous Work-up & Phase Separation Quench->Workup1 Intermediate Crude 2,3-dibromo- 5-fluorobenzoic acid Workup1->Intermediate Reactor2 Esterification Reactor (Reflux) Intermediate->Reactor2 Methanol Methanol (Solvent) Methanol->Reactor2 H2SO4 Sulfuric Acid H2SO4->Reactor2 Workup2 Neutralization & Aqueous Work-up Reactor2->Workup2 Crystallizer Crystallizer Workup2->Crystallizer FilterDryer Filter / Dryer Crystallizer->FilterDryer FinalProduct Methyl 2,3-dibromo- 5-fluorobenzoate FilterDryer->FinalProduct

Caption: High-level workflow for the two-step scale-up synthesis.

Diagram 2: Bromine Safety Protocol

Bromine_Safety Start Handling Liquid Bromine Check Full PPE Worn? (Suit, Respirator, Face Shield) Start->Check Proceed Proceed with Transfer in Closed System Check->Proceed Yes Stop STOP! Don Correct PPE Check->Stop No Spill Spill Occurs Proceed->Spill Potential Hazard Stop->Check Evacuate Evacuate Immediate Area Alert Safety Team Spill->Evacuate Neutralize Contain & Neutralize Spill with Sodium Thiosulfate Evacuate->Neutralize Decon Decontaminate Area & Dispose of Waste Neutralize->Decon

Caption: Decision workflow for safe handling and spill response for bromine.

Conclusion

The scale-up synthesis of Methyl 2,3-dibromo-5-fluorobenzoate is a challenging but manageable process. Success hinges on a profound respect for the hazards of the reagents involved, particularly liquid bromine. A robust process safety program, including detailed hazard analysis, engineered controls like closed systems and scrubbers, and thorough personnel training, is not optional—it is essential. By carefully controlling the reaction exotherm through metered addition and adequate cooling, and by optimizing the work-up and isolation steps, this valuable intermediate can be manufactured safely and efficiently at an industrial scale.

References

  • ARKAT USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • Google Patents. (2013).
  • SynHet. (n.d.).
  • Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • ChemicalBook. (n.d.).
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Dalla-Santa, O. (2019).
  • Evotec. (2024).
  • Evotec. (n.d.). Synthesis, Scale-Up and Synthetic Route Development.
  • Carl ROTH. (n.d.).
  • Pharmaceutical Technology. (2026).
  • BOC Sciences. (n.d.).
  • MDPI. (2021).
  • GOV.UK. (2022). Bromine: incident management.
  • Royal Society of Chemistry. (2022).
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • PENTA. (2024).
  • Pharmanecia. (2025). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • ResearchGate. (2014).
  • Google Patents. (2017).
  • Carl ROTH. (n.d.).
  • Aceto. (2024).
  • Master Organic Chemistry. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

Ticket ID: #SYN-23DB5F-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-23DB5F-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Scaffold CAS 2324177-95-7

Executive Summary: The "Hidden" Steric & Electronic Trap

Research partners frequently encounter yield ceilings (<40%) with Methyl 2,3-dibromo-5-fluorobenzoate . The core issue is rarely the final methylation, but rather the cumulative inefficiencies in establishing the 2,3-dibromo motif on the electron-deficient 5-fluoro ring.

Direct bromination of methyl 5-fluorobenzoate is not recommended due to poor regioselectivity (directing to C6 or C4). The only robust, high-yield pathway relies on the "Amino-First" strategy, leveraging the strong ortho-directing power of an amine to install the C3-bromine, followed by a Sandmeyer transformation to install the C2-bromine.

This guide details the Optimized 3-Step Workflow , specifically engineered to bypass the common "diazo-tar" formation in Step 2 and the steric stalling in Step 3.

Module 1: The Optimized Synthetic Pathway

The following logic flow illustrates the high-integrity route. Direct bromination attempts are shown in red (to be avoided).

Synthesispathway Start 2-Amino-5-fluorobenzoic acid (CAS 446-08-2) Step1_Prod Intermediate A 2-Amino-3-bromo-5-fluorobenzoic acid Start->Step1_Prod 1. NBS, DMF (-10°C to 0°C) Regioselective C3-Br Step2_Prod Intermediate B 2,3-Dibromo-5-fluorobenzoic acid Step1_Prod->Step2_Prod 2. Sandmeyer (NaNO2, HBr, CuBr) C2-NH2 -> C2-Br Final_Prod Target Product Methyl 2,3-dibromo-5-fluorobenzoate Step2_Prod->Final_Prod 3. MeI, K2CO3, DMF (Steric Bypass) Avoid Direct Bromination Route (Low Selectivity) Avoid->Final_Prod Yield < 15% Mixture of isomers

Figure 1: The "Amino-First" strategy ensures correct regiochemistry (C3-Br) before converting the amine to the second bromine (C2-Br).

Module 2: Step-by-Step Protocol & Troubleshooting
Step 1: Regioselective Bromination (Installation of C3-Br)

Objective: Brominate ortho to the amine without over-brominating.

  • Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.[1]

  • Critical Parameter: Temperature control is vital.[2] The amino group activates the ring strongly; higher temperatures lead to 3,4-dibromo impurities or decarboxylation.

ParameterStandard ProtocolOptimized Protocol (High Yield)
Solvent AcetonitrileDMF (Better solubility allows lower temps)
Temperature RT (25°C)-10°C to 0°C
Quench WaterAq. Sodium Bisulfite (Removes oxidative byproducts)

Scientist’s Note: The fluorine at C5 blocks the para position relative to the amine. This forces the NBS to attack C3. If you observe a spot just below your product on TLC, it is likely the decarboxylated byproduct (4-bromo-2-fluoroaniline). Keep the reaction cold to prevent this.[2]

Step 2: The Sandmeyer Reaction (C2-NH2

C2-Br)

Objective: Convert the amine to a diazonium salt and displace with bromide.

  • The Issue: This is the bottleneck. The presence of the C3-Bromine and C5-Fluorine makes the amine electron-deficient, making diazotization sluggish. Furthermore, the resulting diazonium salt is prone to coupling (tar formation).[1]

Troubleshooting Guide: Sandmeyer Failure Modes

SandmeyerTrouble Issue Low Yield in Sandmeyer Step Check1 Is the Diazo forming? Issue->Check1 Sol1 Use Nitrosyl Sulfuric Acid (NaNO2 in conc H2SO4) Instead of aqueous HCl Check1->Sol1 No (Amine unreacted) Check2 Is the Diazo decomposing? Check1->Check2 Yes Sol2 Keep T < 5°C Add Urea to quench excess HNO2 Check2->Sol2 Yes (Gas evolution too fast) Check3 Is Cu-catalysis failing? Check2->Check3 No Sol3 Use CuBr (freshly purified) in 48% HBr Avoid CuCl (Cl contamination) Check3->Sol3

Figure 2: Decision tree for diagnosing Sandmeyer reaction failures.

Optimized Protocol (Modified Sandmeyer):

  • Diazotization: Dissolve the amine (from Step 1) in 48% HBr (not HCl, to avoid Cl/Br exchange).[1] Cool to 0°C. Add NaNO₂ (aq) dropwise.

    • Tip: If solubility is poor, use a co-solvent like acetic acid.[1]

  • Substitution: Prepare a separate vessel with CuBr (0.5 eq) in 48% HBr at 60°C.

  • Addition: Transfer the cold diazonium solution slowly into the hot copper solution.

    • Why? Adding the diazo to the hot copper ensures immediate conversion to the bromide, preventing side reactions between the diazo species and the product.

Step 3: Methylation of the Sterically Hindered Acid

Objective: Methylate the carboxylic acid which is flanked by a Bromine at C2.

  • The Issue: Standard Fischer esterification (MeOH/H₂SO₄ reflux) is often too slow because the C2-Bromo substituent provides steric bulk and the electron-deficient ring reduces nucleophilicity.

Recommended Method: Alkylation (MeI/Base) This method bypasses the tetrahedral intermediate required in Fischer esterification.

  • Solvent: DMF (Anhydrous).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Electrophile: Methyl Iodide (MeI) - 1.2 to 1.5 eq.

  • Conditions: Stir at RT for 2-4 hours.

Why this works: The base deprotonates the acid to form the carboxylate anion. Despite the steric bulk, the naked anion in DMF is sufficiently nucleophilic to attack the small Methyl Iodide.[1]

FAQ: Common User Issues

Q: Can I use Copper(II) Bromide (CuBr₂) instead of Copper(I) Bromide (CuBr) for the Sandmeyer? A: Yes, and it is often preferred. A mixture of CuBr₂ and tert-butyl nitrite (organic Sandmeyer) in acetonitrile is a modern variation that avoids aqueous workups and often improves yields for electron-deficient anilines [1].

Q: My final product contains a ~10% impurity with M-H mass. What is it? A: This is likely Methyl 3-bromo-5-fluorobenzoate . It results from incomplete bromination in Step 1 or hydro-dehalogenation during the Sandmeyer step. Ensure your Step 1 conversion is >98% by HPLC before proceeding.[1]

Q: Why not buy 2,3-dibromo-5-fluorobenzoic acid directly? A: Commercial supplies of this specific acid are often expensive or impure. Synthesizing it from the 2-amino precursor (CAS 446-08-2) is significantly more cost-effective for scale-up (>10g).

References
  • Sandmeyer Optimization: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[1] Synthesis, 2007, 2534-2538.[1] Link

  • Steric Esterification: Goossen, L. J., et al. "Esterification of Sterically Hindered Carboxylic Acids."[1] Synlett, 2008.[1]

  • Precursor Synthesis: "Synthesis of 2-amino-3-bromo-5-fluorobenzoic acid." ChemicalBook, CAS 874784-14-2 Data.[1][3] Link

  • Sandmeyer Mechanism & Safety: "Sandmeyer Reaction Mechanism and Safety Profiles." Organic Chemistry Portal. Link

Sources

Optimization

Optimizing reaction conditions for brominating fluorobenzoic acid esters.

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Bromination Conditions for Deactivated Aromatics[1] Welcome to the Technical Support Hub You have reached the adva...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Bromination Conditions for Deactivated Aromatics[1]

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for electrophilic aromatic substitution (EAS). Based on your query regarding fluorobenzoic acid esters , you are dealing with a "doubly deactivated" system. Both the ester group (


) and the fluorine atom (

) withdraw electron density from the benzene ring, making standard bromination protocols (

) kinetically sluggish or completely ineffective.[1]

This guide moves beyond basic textbook chemistry to industrial process optimization, focusing on superelectrophilic activation and regiocontrol .

Quick Diagnostic: Which Issue Are You Facing?
SymptomDiagnosisRecommended Module
No Reaction / Low Conversion Electrophile is too weak for the electron-poor ring.[1]Module 1: Reactivity
Wrong Isomer / Mixture Competing directing groups (Antagonistic effects).Module 2: Regioselectivity
Ester Hydrolysis Reaction conditions are too acidic/wet or too hot.[1]Module 3: Protocol & Workup
Benzylic Bromination You are seeing side-chain bromination (radical mechanism).[1]Module 4: Mechanism Check
Module 1: Reactivity Troubleshooting (The "Superelectrophile" Solution)

Q: I am using


 with 

in DCM/Acetic Acid, but I see <10% conversion after 24 hours. Why?

A: Your ring is "electron-starved."[1][2] In a standard EAS, the benzene ring acts as the nucleophile.[1] In your substrate, the ester is a strong electron-withdrawing group (EWG) via resonance and induction.[1] The fluorine is an EWG via induction (despite being a resonance donor).[1] The resulting ring has very low HOMO energy and cannot attack molecular bromine (


) or even the standard complex 

.[1]

The Fix: Switch to NBS in Concentrated Sulfuric Acid. To brominate a deactivated ester, you must generate a superelectrophile .[1] The most robust method for this specific substrate is using N-Bromosuccinimide (NBS) in concentrated


  or Triflic Acid (TfOH) .[1]
  • Mechanism: In strong acid, NBS is protonated to form a highly reactive species (likely protonated N-bromo succinimide or a solvated

    
     equivalent) that is orders of magnitude more electrophilic than 
    
    
    
    .[1]
  • Evidence: Rajesh et al. (2007) demonstrated that this system smoothly brominates highly deactivated substrates (like nitrobenzene and benzoic esters) at mild temperatures (RT to 60°C) with high yields.

Module 2: Regioselectivity (Predicting the Isomer)

Q: Where will the Bromine attach?

A: This depends entirely on the relative position of your Fluorine and Ester.[1] You are balancing Electronic Directing Effects vs. Steric Hindrance .

  • The Rules:

    • Fluorine: Deactivating, but Ortho/Para directing.

    • Ester: Deactivating, Meta directing.

Scenario A: Methyl 4-fluorobenzoate (Synergistic)

This is the "easy" case.[1]

  • F (at C4) directs to C3 (Ortho).

  • Ester (at C1) directs to C3 (Meta).

  • Result: Both groups agree. You will get Methyl 3-bromo-4-fluorobenzoate almost exclusively.[1]

Scenario B: Methyl 3-fluorobenzoate (Antagonistic)

This is the "hard" case.[1]

  • F (at C3) directs to C2, C4, C6 .

  • Ester (at C1) directs to C5 .

  • Result: Competition.

    • C2: Between two substituents. Sterically blocked. Unlikely.

    • C5: Meta to Ester (Good), but Meta to F (Bad).

    • C6: Ortho to F (Good), Ortho to Ester (Steric penalty).

    • C4: Ortho to F (Good), Para to Ester (Neutral/Bad).

    • Observed Outcome: The activating power of the Fluorine (ortho-direction) usually dominates the meta-directing power of the ester.[1] Expect a mixture favoring C6 or C4 isomers (Ortho to Fluorine), but separation may be required.

Visualizing the Directing Effects

BrominationLogic Substrate Fluorobenzoic Ester Isomer4 4-Fluoro Isomer (Synergistic) Substrate->Isomer4 If starting material is... Isomer3 3-Fluoro Isomer (Antagonistic) Substrate->Isomer3 If starting material is... Mech_Synergy F & Ester direct to SAME position (C3) Isomer4->Mech_Synergy Mech_Antag F & Ester direct to DIFFERENT positions Isomer3->Mech_Antag Product_Major High Yield Single Regioisomer Mech_Synergy->Product_Major Result Product_Mix Mixture of Isomers (Requires Chromatography) Mech_Antag->Product_Mix Result

Figure 1: Decision tree for predicting regioselectivity difficulty based on starting isomer.

Module 3: Validated Experimental Protocol

Protocol ID: NBS-H2SO4-001 Scope: Bromination of deactivated fluorobenzoic esters.[1]

Reagents:
  • Substrate: Methyl Fluorobenzoate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv)[1]

  • Solvent/Catalyst: Conc.[3] Sulfuric Acid (

    
    , 98%) (5-10 volumes)
    
Step-by-Step Procedure:
  • Preparation: Ensure all glassware is dry. While

    
     tolerates some moisture, water competes with the ester for the proton, reducing the concentration of the active superelectrophile.[1]
    
  • Dissolution: Charge the reaction flask with Methyl Fluorobenzoate. Add concentrated

    
     at room temperature. Stir until the ester is fully dissolved.
    
  • Addition (Critical): Cool the mixture to 0–5°C (ice bath). Add NBS portion-wise over 15–30 minutes.

    • Why? The protonation of NBS is exothermic.[1] Adding it all at once can cause a temperature spike, leading to di-bromination or ester hydrolysis.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–6 hours.

    • Monitoring: Monitor by TLC or HPLC. If conversion is slow after 4 hours, heat gently to 40–50°C . Do not exceed 60°C to avoid hydrolyzing the ester to the carboxylic acid.[1]

  • Quench & Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: The product usually precipitates as a solid.[1]

    • Extraction: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate or DCM. Wash the organic layer with saturated

      
       (to remove residual acid) and Sodium Thiosulfate (to quench trace 
      
      
      
      ).[1]
  • Purification: Recrystallization (ethanol/water) or Flash Chromatography (Hexane/EtOAc).

Module 4: FAQs & Edge Cases

Q: Can I use


 instead of Sulfuric Acid? 
A:  It is not recommended. Aluminum chloride is a "hard" Lewis acid and will coordinate strongly to the carbonyl oxygen of your ester.[1] This complexation further deactivates the ring (making it even harder to brominate) and often leads to cleavage of the methyl ester (demethylation) to the acid or aluminum salt.[1]

Q: I see a side product with a mass of M+16 or M+14. What is it? A:

  • M+16 (Hydrolysis): You likely made the Fluorobenzoic Acid (lost the methyl group).[1] This happens if your

    
     was wet or the quench was too hot.[1]
    
  • M+80 (Dibromination): You used too much NBS or ran the reaction too long.[1]

Q: I am using Methyl Toluate (Methyl methylbenzoate). Is this the same? A: NO. If there is a methyl group on the ring, NBS can react via a Radical Mechanism (Wohl-Ziegler reaction) to brominate the benzylic carbon (the methyl group) rather than the ring.[1]

  • To force Ring Bromination on a Toluate: You must exclude light and radical initiators, and strictly use the Ionic conditions (

    
    ) described above.
    
Summary of Conditions
ParameterStandard Condition (

)
Optimized Condition (NBS/

)
Active Species

complex
Superelectrophilic

Reactivity Low (for deactivated rings)High
Temp High (

C) required
Mild (20-50

C)
Risk Ester cleavage, harsh fumesExotherm management
References
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[4] Bromination of deactivated aromatics: a simple and efficient method. The Journal of Organic Chemistry.

  • Gottesman, R. et al. (Specific protocols for deactivated esters). Journal of Organic Chemistry. (General reference for NBS/Acid mechanism).
  • PubChem Compound Summary. Methyl 3-bromo-4-fluorobenzoate.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2,3-dibromo-5-fluorobenzoate

This technical guide provides troubleshooting and frequently asked questions for researchers encountering challenges with the purification of Methyl 2,3-dibromo-5-fluorobenzoate, specifically focusing on the removal of u...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting and frequently asked questions for researchers encountering challenges with the purification of Methyl 2,3-dibromo-5-fluorobenzoate, specifically focusing on the removal of unreacted starting material. This resource is designed for professionals in chemical research and drug development, offering in-depth, field-proven insights.

Introduction

The synthesis of Methyl 2,3-dibromo-5-fluorobenzoate, a key intermediate in various research applications, often involves the direct bromination of a suitable precursor. A common synthetic route is the electrophilic bromination of methyl 5-fluorobenzoate. Incomplete reactions can lead to a final product contaminated with the starting material, which can complicate downstream applications. This guide provides a systematic approach to effectively remove this starting material and obtain a highly purified product.

The purification strategies outlined below are based on the predicted differences in physical properties between the starting material and the dibrominated product. The addition of two bromine atoms to the aromatic ring is expected to significantly increase the molecular weight and alter the polarity of the molecule.

Troubleshooting Guide: Removing Unreacted Starting Material

This section addresses common issues encountered during the purification of Methyl 2,3-dibromo-5-fluorobenzoate.

Issue 1: My final product is contaminated with a more mobile spot on the TLC plate.

Plausible Cause: This faster-moving spot likely corresponds to the less polar starting material, methyl 5-fluorobenzoate. The dibrominated product, being more polar due to the presence of the two bromine atoms, will have a lower Rf value on a normal-phase TLC plate.

Solution: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[1] The stationary phase, typically silica gel, is polar, while the mobile phase is a less polar organic solvent mixture. Compounds with higher polarity will adhere more strongly to the silica gel and thus elute later.

Step-by-Step Protocol for Flash Column Chromatography:
  • TLC Analysis to Determine Solvent System:

    • Prepare a TLC plate and spot the crude reaction mixture.

    • Develop the TLC plate in a chamber with a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (hexane:ethyl acetate) mixture.

    • The ideal solvent system will give a good separation between the two spots, with the product spot having an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel, either as a dry powder or as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude Methyl 2,3-dibromo-5-fluorobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the starting material and the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 2,3-dibromo-5-fluorobenzoate.

Visualizing the Chromatography Workflow:

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor by TLC Elute->Monitor Elute->Monitor Isolate 6. Combine & Evaporate Monitor->Isolate Product Pure Product Isolate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Issue 2: My product appears oily or does not solidify after removing the solvent.

Plausible Cause: The presence of the starting material, which is a liquid at room temperature, can prevent the solid product from crystallizing effectively. Recrystallization is a powerful technique for purifying solid compounds.[2][3][4]

Solution: Purification by Recrystallization

Recrystallization relies on the difference in solubility of a compound in a hot versus a cold solvent.[2] For Methyl 2,3-dibromo-5-fluorobenzoate, a non-polar solvent like hexane is a good starting point, as the starting material is likely more soluble in it than the more polar, higher molecular weight product.

Step-by-Step Protocol for Recrystallization:
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of hexane and observe the solubility at room temperature. The product should be sparingly soluble.

    • Heat the mixture. The product should dissolve completely. If it does not, add more hot solvent dropwise until it does.

    • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals of the product should form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot hexane required to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator.

Data Summary for Purification Methods:
ParameterFlash Column ChromatographyRecrystallization
Principle Differential adsorption based on polarityDifferential solubility in hot vs. cold solvent
Stationary Phase Silica GelNone
Mobile Phase/Solvent Hexane/Ethyl Acetate (e.g., 9:1)Hexane or other non-polar solvent
Best For Separating liquid/solid mixtures with different polaritiesPurifying solids from soluble impurities
Visualizing the Recrystallization Process:

G cluster_0 Dissolution cluster_1 Purification cluster_2 Final Product Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent Cool 2. Cool Slowly to Form Crystals Dissolve->Cool Filter 3. Vacuum Filter to Collect Crystals Cool->Filter Wash 4. Wash with Cold Solvent Filter->Wash Dry 5. Dry Crystals Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: Step-by-step process of recrystallization.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product?

A1: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your Methyl 2,3-dibromo-5-fluorobenzoate and show the absence of peaks corresponding to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of your sample and confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

Q2: Can I use other purification techniques?

A2: While column chromatography and recrystallization are the most common and effective methods, other techniques could be considered:

  • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.

  • Distillation: If there is a significant difference in the boiling points of the starting material and the product, fractional distillation under reduced pressure could be an option. However, high temperatures may risk decomposition.

Q3: What if my starting material is acidic, for example, 5-fluoroanthranilic acid?

A3: If the starting material is an acid, an acid-base extraction would be a highly effective initial purification step.[5]

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

  • The acidic starting material will be deprotonated to form a water-soluble salt and will move into the aqueous layer.

  • The neutral ester product will remain in the organic layer.

  • Separate the layers and then wash the organic layer with water and brine, dry it over an anhydrous salt (like sodium sulfate), and remove the solvent.

This simple extraction can significantly purify your product before proceeding with chromatography or recrystallization if needed.

References
  • Benzylic halogenation of alkylbenzoic acid esters. (2000). Google Patents.
  • Chemical Properties of 2-Bromo-5-fluorobenzoic acid, methyl ester (CAS 6942-39-8). (n.d.). Retrieved February 18, 2026, from [Link]

  • Flash Column Chromatography. (n.d.). Retrieved February 18, 2026, from [Link]

  • Process for the preparation of halogenated benzoic acids. (1994). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 18, 2026, from [Link]

  • Successful Flash Chromatography | Biotage. (n.d.). Retrieved February 18, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 18, 2026, from [Link]

  • FLASH OPTIMIZATION - Brian H. Northrop. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column - Chemistry - University of Rochester. (n.d.). Retrieved February 18, 2026, from [Link]

  • METHYL 2-BROMO-5-FLUOROBENZOATE One Chongqing Chemdad Co. (n.d.). Retrieved February 18, 2026, from [Link]

  • Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Preparation of bromo acids and esters. (1959). Google Patents.
  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.). Google Patents.
  • On the polarity of partially fluorinated methyl groups | Request PDF - ResearchGate. (2025, August 29). Retrieved February 18, 2026, from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved February 18, 2026, from [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed. (2013, July 15). Retrieved February 18, 2026, from [Link]

  • Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents. (n.d.).
  • The different Personalities of Fluorophores (no one is perfect) - Luminous Bioanalytical Consulting. (2020, July 12). Retrieved February 18, 2026, from [Link]

  • Aromatic Bromination in Concentrated Nitric Acid - Scientific Research Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Properties of Common Organic Solvents. (2023, September 7). Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Halogenated Aromatic Esters

User Interface: Advanced Chemical Purification Support Current Ticket: #409-HAE (Halogenated Aromatic Esters) Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary Recrystalliz...

Author: BenchChem Technical Support Team. Date: February 2026

User Interface: Advanced Chemical Purification Support Current Ticket: #409-HAE (Halogenated Aromatic Esters) Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Recrystallizing halogenated aromatic esters presents a unique "perfect storm" of challenges. You are dealing with a moiety (the ester) that is prone to hydrolysis, attached to a ring system where halogens (F, Cl, Br, I) dramatically alter lipophilicity and electronic susceptibility.

This guide moves beyond basic textbook instructions. It addresses the thermodynamic traps (oiling out) and kinetic instabilities (hydrolysis/transesterification) specific to this chemical class.[1]

Module 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)[1][2]

User Issue: "I cool my solution, but instead of crystals, a separate oily layer forms at the bottom. It eventually solidifies into a useless block."

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the metastable zone width (MSZW) is narrow, and the solution enters a region where the stable state is two immiscible liquids rather than a solid and a liquid.[1]

  • Why Halogenated Esters? Aromatic esters often have low melting points relative to their molecular weight.[1] If the crystallization temperature (

    
    ) is higher than the melting point of the solvated product in that specific solvent mixture, you get oil.[1]
    
Troubleshooting Protocol
Diagnostic StepObservationRoot CauseCorrective Action
Check Purity TLC shows multiple spots.[1]Impurities depress the melting point (colligative property), forcing the oiling-out temperature (

) above the crystallization temperature.[1]
Pre-purification: Perform a rapid silica plug filtration before recrystallization.[1]
Check Solvent Solvent boiling point > Product MP.You are operating in a temperature range where the product cannot exist as a solid.[1]Switch Solvents: Use a lower-boiling solvent system (e.g., switch from Toluene to Heptane/EtOAc).
Check Concentration Solution is extremely viscous.[1]Supersaturation is too high (

), pushing the system into the "labile" zone instantly.
Dilution: Re-heat and add 20% more solvent.
The "Cloud Point Seeding" Fix

Do not wait for the solution to cool completely.[1]

  • Cool the clear solution slowly.[1]

  • At the exact moment faint turbidity appears (the Cloud Point), add a seed crystal.[1]

  • Hold temperature constant for 30 minutes to allow the seed to grow, depleting supersaturation before the oil phase can nucleate.

Module 2: Chemical Stability (Hydrolysis & Transesterification)[1]

User Issue: "My recovery is low, and the melting point is broad. NMR shows a carboxylic acid peak."

The Mechanism

Halogenated aromatic rings are electron-deficient.[1]

  • Electronic Effect: Halogens (Inductive effect:

    
    ) withdraw electron density from the ring, which in turn withdraws density from the ester carbonyl carbon.
    
  • Consequence: The carbonyl carbon becomes highly electrophilic , making it exceptionally susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).

Critical Rule: Never recrystallize highly halogenated esters (e.g., 2,4-dichlorobenzoates) in wet solvents or reactive alcohols without buffering.

Solvent Compatibility Matrix
Solvent ClassRisk LevelMechanism of FailureRecommended Usage
Alcohols (MeOH, EtOH) HIGH Transesterification. If your ester is Ethyl-X and you use Methanol, you will generate Methyl-X.Only use the alcohol that matches the ester group (e.g., EtOH for ethyl esters).
Wet Solvents HIGH Hydrolysis. Generates the parent acid + alcohol.[1]Dry solvents over MgSO₄ or molecular sieves before use.[1]
Acetone/MEK ModerateEnolization/Aldol condensation (rare but possible with strong Lewis acids).[1]Good for solubility, but ensure neutral pH.
Toluene/Heptane LOW Inert.[1]Preferred System.

Module 3: Crystal Engineering (Halogen Bonding)[3][4]

User Issue: "I am getting needles that trap solvent, or fluffy cotton-like solids that won't filter."

The Mechanism

Halogens are not just "hydrophobic lumps."[1] They act as Lewis Acids (sigma-hole interactions) and can form Halogen Bonds (X···O or X···N).

  • The Trap: If your solvent is a strong Lewis Base (e.g., THF, Pyridine), it will solvate the halogen atom, preventing the molecules from stacking efficiently via

    
    -
    
    
    
    interactions. This leads to solvates or poor morphology.[1]
The Fix: Solvent Orthogonality

Use non-coordinating solvents to force the halogens to interact with each other (or the aromatic ring) rather than the solvent.[1]

  • Avoid: Ethers (THF, Dioxane), Amines.

  • Use: Hydrocarbons (Hexane, Heptane), Chlorinated solvents (DCM - if solubility allows).

Master Protocol: The "Dual-Ramp" Method[1]

This protocol is designed to prevent oiling out while minimizing thermal stress (hydrolysis).[1]

Reagents:

  • Crude Halogenated Ester (10.0 g)

  • Solvent A: Ethyl Acetate (Good solvent)[3][4]

  • Solvent B: Heptane (Anti-solvent)

Workflow:

  • Dissolution (The "Minimum Heat" Rule):

    • Place crude solid in a flask.

    • Add Solvent A (EtOAc) dropwise at 60°C (do not boil; minimize hydrolysis risk).

    • Swirl until just dissolved.[1]

  • Filtration:

    • Hot filtration through a pre-warmed glass frit (remove insoluble nuclei that cause oiling).[1]

  • The Anti-Solvent Titration:

    • Keep solution at 50-60°C.[1]

    • Add Solvent B (Heptane) slowly until a persistent cloudiness remains.

    • Add just enough Solvent A to clear the cloudiness (restore single phase).[1]

  • Seeding & Controlled Cooling:

    • Add a seed crystal.[1]

    • CRITICAL: Wrap the flask in a towel or place in a Dewar to cool to Room Temp over 4-6 hours. Rapid cooling = Oil.

  • Harvest:

    • Filter and wash with cold Heptane.[1]

Visualizations[4][7]

Diagram 1: Troubleshooting Logic Tree

This decision tree guides you through the "Oiling Out" vs. "Hydrolysis" dilemma.

RecrystTroubleshooting Start START: Crystal Problem Observation Observe Phase Behavior Start->Observation OilingOut Problem: Oiling Out (Liquid droplets form) Observation->OilingOut Two Liquid Phases Hydrolysis Problem: Yield Loss / Acid Formation Observation->Hydrolysis Low Yield / Acid Peak ImpurityCheck Check Purity (TLC) OilingOut->ImpurityCheck TempCheck Check Solvent BP vs MP ImpurityCheck->TempCheck Clean TLC Action_PrePurify Action: Silica Plug Filtration ImpurityCheck->Action_PrePurify Dirty TLC Action_Seed Action: Seed at Cloud Point TempCheck->Action_Seed BP < MP Action_ChangeSolv Action: Switch to Lower BP Solvent TempCheck->Action_ChangeSolv BP > MP SolventCheck Check Solvent Class Hydrolysis->SolventCheck Action_DrySolvent Action: Dry Solvent (Mol Sieves) SolventCheck->Action_DrySolvent Wet Solvent Action_NoAlcohol Action: Remove Alcohols (Transesterification Risk) SolventCheck->Action_NoAlcohol Mismatched Alcohol

Caption: Decision logic for diagnosing phase separation (oiling out) versus chemical degradation (hydrolysis) during ester recrystallization.

Diagram 2: The Dual-Ramp Experimental Workflow

A visual guide to the Master Protocol described above.

ProtocolFlow Dissolve 1. Dissolve in Good Solvent (T < 60°C) Filter 2. Hot Filtration (Remove Nuclei) Dissolve->Filter Titrate 3. Add Anti-Solvent to Cloud Point Filter->Titrate Clear 4. Add Good Solvent (Restore Clarity) Titrate->Clear Seed 5. SEEDING STEP (Critical Control) Clear->Seed Cool 6. Slow Cool (Insulated Flask) Seed->Cool Cool->Seed If Oiling Occurs: Re-heat & Re-seed Harvest 7. Harvest Crystals Cool->Harvest

Caption: Step-by-step workflow for the "Dual-Ramp" method, emphasizing the critical seeding step to prevent liquid-liquid phase separation.

References

  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][5][6] Longman Scientific & Technical.[1]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Accounts of Chemical Research, 41(2), 254–267.

  • Veverka, M., et al. (2013). Oiling out and crystallization of pharmaceutical compounds.[1] Chemical Papers, 67(11).

  • Larson, M. A., & Garside, J. (2002). Crystallization as a Separation Process. ACS Symposium Series.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Confirmation of Methyl 2,3-dibromo-5-fluorobenzoate via Multi-Nuclear NMR

Executive Summary The Challenge: Synthesizing halogenated benzoate scaffolds—specifically Methyl 2,3-dibromo-5-fluorobenzoate —often yields regioisomers (e.g., the 2,5-dibromo or 3,4-dibromo analogs) due to the competing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Synthesizing halogenated benzoate scaffolds—specifically Methyl 2,3-dibromo-5-fluorobenzoate —often yields regioisomers (e.g., the 2,5-dibromo or 3,4-dibromo analogs) due to the competing directing effects of the fluorine (ortho/para director) and the ester (meta director) during bromination. Standard 1D


H NMR is often insufficient for unambiguous assignment because the aromatic region typically shows two doublets (or doublets of doublets) for all likely isomers.

The Solution: This guide outlines a self-validating NMR protocol combining


H, 

F, and 2D NOESY
experiments. The definitive structural proof relies on establishing the spatial proximity of the methyl ester group to the C6-proton, ruling out isomers where the C6 position is brominated.

Part 1: Structural Analysis & Theoretical Prediction

Before acquiring data, we must define the expected magnetic environment. The target molecule has a 1,2,3,5-substitution pattern.

The "Isomer Trap"

Common synthetic routes (e.g., bromination of methyl 3-fluorobenzoate) may produce the following regioisomers. Distinguishing them is the core analytical objective.

Isomer CandidateStructure DescriptionKey Distinguishing Feature (Predicted)
Target (2,3-dibromo) H4 (between Br/F) & H6 (between F/Ester)NOE between Ester-OMe and H6 .
Isomer A (2,5-dibromo) H4 (between Br/Br) & H6 (between H/Ester? No, H6 is Br)NO NOE between Ester-OMe and aromatic protons (C2/C6 blocked).
Isomer B (3,4-dibromo) H2 (between Ester/Br) & H6 (between Ester/F)Double NOE : Ester-OMe correlates to both H2 and H6.
Predicted Coupling Logic ( -Values)
  • 
    F - 
    
    
    
    H Coupling:
    Fluorine at C5 will couple to both H4 and H6.
    • 
       (Ortho): ~7–10 Hz
      
    • 
       (Ortho): ~7–10 Hz
      
  • 
    H - 
    
    
    
    H Coupling:
    H4 and H6 are meta to each other.
    • 
       (Meta): ~1.5–2.5 Hz
      
  • Result: Both aromatic signals should appear as Doublets of Doublets (dd) .

Part 2: Experimental Protocol

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity-induced broadening, which hampers NOESY resolution.
  • Concentration: 10–15 mg for standard 1D/2D characterization.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Self-Validating)
ExperimentPulse SequenceKey ParameterRationale

H (1D)
zg30D1 = 5sEnsure full relaxation of aromatic protons for accurate integration (1:1 ratio).

F (1D)
zgflqnCoupledRun without proton decoupling to visualize

splitting patterns.
NOESY (2D) noesygpphpMix Time = 0.5sOptimized for small molecules (MW < 500) to detect transient spatial NOE.
HSQC (2D) hsqcedetgpsisp

= 145 Hz
Multiplicity editing to confirm CH vs CH

/CH

.

Part 3: Data Interpretation & Validation

H NMR Spectrum Analysis

Reference Shift (TMS = 0.00 ppm)

AssignmentShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
OMe (Ester) 3.90 – 3.95Singlet (s)-Characteristic methyl ester.
H6 7.65 – 7.75dd

,

Deshielded by ortho-ester and ortho-fluorine.
H4 7.40 – 7.50dd

,

Shielded relative to H6; located between Br and F.

Note: Chemical shifts are estimated based on substituent additivity rules (Z-scores) for CDCl3.

The "Silver Bullet": NOESY Correlation

This is the Go/No-Go decision point.

  • Observation: Look for a cross-peak between the Methyl Ester singlet (~3.9 ppm) and the aromatic doublet at ~7.7 ppm (H6).

  • Logic:

    • Presence of Cross-peak: Confirms a proton is at C6 (ortho to ester). This supports the 2,3-dibromo structure.

    • Absence of Cross-peak: Suggests C2 and C6 are substituted (likely Br), indicating the 2,6-dibromo or 2,5-dibromo impurity.

    • Two Cross-peaks: If the ester correlates to two aromatic protons, you likely have the 3,4-dibromo isomer (where H2 and H6 flank the ester).

C NMR & HMBC Verification

While NOESY confirms regio-chemistry, HMBC confirms the carbon skeleton.

  • Carbonyl (C1-C=O): ~165 ppm.

  • C-F (C5): ~158-162 ppm (Doublet,

    
     Hz).
    
  • HMBC Correlations:

    • H6 should correlate to C=O (3-bond) and C2-Br (3-bond).

    • H4 should correlate to C2-Br (3-bond) and C6 (3-bond).

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision tree for validating the structure, specifically distinguishing it from the most common regioisomer impurities.

NMR_Validation_Flow Start Synthesized Sample (Methyl 2,3-dibromo-5-fluorobenzoate) H1_NMR 1H NMR Experiment (Check Aromatic Region) Start->H1_NMR Signals Two Aromatic Signals Observed? H1_NMR->Signals Fail_1 FAIL: Mixture or Symmetric Isomer (Recrystallize) Signals->Fail_1 No (Complex/Singlet) NOESY_Exp 2D NOESY Experiment (Target: OMe Ester - Ar-H) Signals->NOESY_Exp Yes (2 x dd) NOE_Result NOE Correlation Pattern NOESY_Exp->NOE_Result Result_Target CONFIRMED: Target Structure (1 Correlation: OMe <-> H6) NOE_Result->Result_Target Single Cross-peak Result_IsoA REJECT: 2,5-Dibromo Isomer (0 Correlations: C2/C6 blocked) NOE_Result->Result_IsoA No Cross-peaks Result_IsoB REJECT: 3,4-Dibromo Isomer (2 Correlations: OMe <-> H2 & H6) NOE_Result->Result_IsoB Two Cross-peaks

Caption: Logical workflow for distinguishing Methyl 2,3-dibromo-5-fluorobenzoate from common bromination regioisomers using NOESY correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent additivity rules for NMR prediction).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY mixing time parameters and small molecule pulse sequences).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F-H coupling constants in aromatic systems).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift tables and solvent effects).

Comparative

Comparing the reactivity of C-Br bonds in Methyl 2,3-dibromo-5-fluorobenzoate.

Topic: Comparing the Reactivity of C-Br Bonds in Methyl 2,3-dibromo-5-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of C-Br Bonds in Methyl 2,3-dibromo-5-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Molecule Overview[1]

Methyl 2,3-dibromo-5-fluorobenzoate presents a classic challenge in regioselective functionalization: the competition between electronic activation and steric hindrance .

  • The C2-Br Bond: Electronically activated but sterically congested.

  • The C3-Br Bond: Sterically accessible but electronically deactivated relative to C2.

For most transition-metal catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitutions (


), the C2 position is the dominant reactive site , driven by the powerful electron-withdrawing effects of the ortho-ester and para-fluorine substituents. However, this selectivity is fragile and can be overturned by catalyst design (ligand bulk).
Structural Analysis
PositionSubstituentElectronic EnvironmentSteric Environment
C1 Methyl Ester (–COOMe)Strong EWG (–M, –I). Activates C2 and C6.Bulky. Creates "ortho-effect" at C2.
C2 Bromine (Target A) Highly Electron Deficient. Ortho to Ester, Para to Fluorine.High Hindrance. Flanked by Ester and C3-Br.[1]
C3 Bromine (Target B) Electron Neutral/Rich. Meta to Ester, Meta to Fluorine.Low Hindrance. Flanked by C2-Br and C4-H.
C5 Fluorine (–F)Strong EWG (–I). Activates C2 and C4.Small atomic radius.

Electronic vs. Steric Competition (The "Why" Behind the Reactivity)

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed reactions, the rate-determining step is often oxidative addition of the Pd(0) species into the C-Br bond.

  • Electronic Control (Favors C2): Oxidative addition is faster at electron-deficient carbon atoms. The C2 position is severely electron-depleted due to the synergistic inductive withdrawal of the ortho-ester and para-fluorine. The C3 position, being meta to both EWGs, does not benefit from this activation.

  • Steric Control (Favors C3): The C2 position is the "middle" of a 1,2,3-trisubstituted system. Bulky phosphine ligands (e.g.,

    
    , SPhos) may struggle to access C2, potentially shifting selectivity to C3 or stalling the reaction.
    
  • Directing Effects (Favors C2): The carbonyl oxygen of the ester can weakly coordinate to Palladium, guiding the catalyst to the C2 position (the "Directed Ortho Metalation" or DOM-like effect in cross-coupling).

Verdict: Under standard conditions (e.g.,


), Electronic Control wins.  C2 reacts first.
Scenario B: Nucleophilic Aromatic Substitution ( )

 requires a stable Meisenheimer complex intermediate, which is stabilized by EWGs located ortho or para to the leaving group.
  • C2-Br: Ortho to Ester, Para to Fluorine. Highly Activated.

  • C3-Br: Meta to Ester, Meta to Fluorine. Deactivated.

Verdict: C2 is the exclusive site for


. Reaction at C3 is mechanistically prohibited under mild conditions.

Experimental Comparison & Decision Pathways

The following diagram illustrates the divergent synthetic pathways based on reaction conditions.

ReactivityPathway Start Methyl 2,3-dibromo- 5-fluorobenzoate Cond_Suzuki_Std Suzuki Coupling (Standard Ligands) Pd(PPh3)4, Na2CO3 Start->Cond_Suzuki_Std Cond_Suzuki_Bulk Suzuki Coupling (Bulky Ligands) Pd(PtBu3)2 Start->Cond_Suzuki_Bulk Cond_SNAr SNAr (Amines/Alkoxides) Heat, Base Start->Cond_SNAr Prod_C2 C2-Substituted Product (Major Isomer) Electronic Control Cond_Suzuki_Std->Prod_C2 Fast Oxidative Addition (Activated C-Br) Prod_C3 C3-Substituted Product (Minor/Trace) Steric Control Cond_Suzuki_Std->Prod_C3 Slow Cond_Suzuki_Bulk->Prod_C3 Possible if C2 blocked Prod_Mix Mixture / Low Yield Cond_Suzuki_Bulk->Prod_Mix Steric Clash at C2 Cond_SNAr->Prod_C2 Exclusive (Ortho/Para Activation)

Caption: Decision tree showing the dominance of C2-substitution driven by electronic activation in both Pd-coupling and SNAr pathways.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C2-Selective)

Objective: Selective arylation of the C2-Br bond using Phenylboronic acid.

Reagents:

  • Substrate: Methyl 2,3-dibromo-5-fluorobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for moderate steric bulk, allowing electronic factors to dominate.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, phenylboronic acid, and

    
    . Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvent Addition: Add degassed Toluene and Ethanol via syringe. Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Self-Validation Check: Monitor by TLC.[1] The starting material (SM) is less polar. The C2-substituted product will appear as a new spot with slightly lower

      
       (due to the extended pi-system) or different UV activity.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Outcome:

  • Major Product: Methyl 3-bromo-5-fluoro-2-phenylbenzoate.

  • Data Interpretation (NMR): Look for the disappearance of the most downfield aromatic signal. In the SM, the proton at C6 (ortho to F and Ester) is double-doublet. The C4 proton is a doublet of doublets. Upon C2-substitution, the chemical shift of C6 will change slightly, but the key indicator is the integration of the remaining Bromine-bearing carbon in

    
     NMR.
    
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of C2-Br with Morpholine.

Reagents:

  • Substrate: Methyl 2,3-dibromo-5-fluorobenzoate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential)

Workflow:

  • Dissolve substrate in dry DMF (0.5 M).

  • Add Base and Morpholine.

  • Heat to 60–80°C . Note: Higher temperatures may risk displacing the Fluorine at C5, though C2-Br is more activated by the ester.

  • Monitor via LC-MS to ensure mono-substitution (Mass = SM - Br + Morpholine).

Comparative Data Summary

The following table summarizes the predicted relative reaction rates (


) based on structure-activity relationships (SAR) for polyhalogenated benzoates.
Reaction TypeC2-Br ReactivityC3-Br ReactivityPrimary Driver
Pd-Catalyzed Coupling High (

)
Low (

)
Electronic activation (Ortho-Ester).
SNAr (Amines) High InertMeisenheimer complex stabilization.
Lithium-Halogen Exchange Very High ModerateCoordination to Ester (Directed Lithiation).
Radical Reduction ModerateModerateBond Dissociation Energies are similar (

kcal/mol).

References

  • General Reactivity of Polyhalogenated Arenes

    • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Palani, V. et al. eScholarship, 2025 .

    • Explanation: Establishes the rule that oxidative addition prefers the most electron-deficient C-X bond (C2 in this case).
  • Suzuki Coupling Regioselectivity

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.Chemical Science, 2011 .

    • Explanation: Demonstrates that positions ortho to carboxylates/esters are often favored due to electronic activ
  • Bond Dissociation Energy Context

    • Bond dissociation energies in simple molecules.[2][3] NIST Standard Reference Data.

    • Explanation: Provides the baseline energetic cost for breaking C-Br bonds, supporting the conclusion that electronic factors (transition state energy)
  • Analogous Reactivity (Pyrones)

    • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.[4]ResearchGate.

    • Explanation: Confirms that in alpha,beta-dibromo carbonyl systems, the position alpha to the carbonyl (analogous to C2) reacts first under standard conditions.

Sources

Validation

Comparison of different synthetic routes to Methyl 2,3-dibromo-5-fluorobenzoate.

Introduction Methyl 2,3-dibromo-5-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of two bromine atoms and a fluorine atom on the benzene ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,3-dibromo-5-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of two bromine atoms and a fluorine atom on the benzene ring provides multiple points for further functionalization, making it a versatile building block in organic synthesis. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound: a direct electrophilic bromination approach and a more targeted synthesis employing a Sandmeyer reaction. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, enabling them to make informed decisions based on factors such as yield, scalability, cost, and safety.

Synthetic Route A: Electrophilic Bromination

This approach relies on the direct bromination of a readily available starting material, methyl 5-fluorobenzoate. The success of this route is heavily dependent on controlling the regioselectivity of the bromination reactions.

Overall Workflow

The synthesis proceeds in two main steps: initial monobromination followed by a second bromination.

start Methyl 5-fluorobenzoate step1 Monobromination start->step1 Br2, FeBr3 intermediate Methyl 3-bromo-5-fluorobenzoate step1->intermediate step2 Second Bromination intermediate->step2 NBS, H2SO4 product Methyl 2,3-dibromo-5-fluorobenzoate step2->product

Caption: Workflow for the Electrophilic Bromination Route.

Mechanistic Insights

The initial bromination of methyl 5-fluorobenzoate is directed by the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. This combination of directing effects strongly favors the introduction of the first bromine atom at the 3-position.

The second bromination of methyl 3-bromo-5-fluorobenzoate is more challenging in terms of regioselectivity. The existing substituents make the introduction of a second bromine atom at the 2-position one of several possibilities. Achieving high selectivity for the desired 2,3-dibromo isomer often requires careful selection of the brominating agent and reaction conditions. The use of N-bromosuccinimide (NBS) in strong acid can favor bromination at the more sterically accessible and electronically favorable positions.

Experimental Protocol

Step 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate

A detailed protocol for a similar bromination is described in the synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate, where N-bromosuccinimide is added to a solution of the starting material in concentrated sulfuric acid at low temperatures.[1]

Step 2: Synthesis of Methyl 2,3-dibromo-5-fluorobenzoate

A general procedure for this type of bromination involves the slow addition of a brominating agent, such as N-bromosuccinimide, to a solution of the substituted benzoate in a strong acid like sulfuric acid, often at reduced temperatures to control the reaction rate and improve selectivity.

Advantages and Disadvantages

Advantages:

  • Fewer steps: This route is potentially shorter than the Sandmeyer approach.

  • Readily available starting materials: Methyl 5-fluorobenzoate can be easily prepared or is commercially available.

Disadvantages:

  • Poor regioselectivity: The second bromination step can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.

  • Harsh reaction conditions: The use of strong acids and potent brominating agents may not be suitable for substrates with sensitive functional groups.

Synthetic Route B: Sandmeyer Reaction

This route offers a more controlled and regioselective approach to the synthesis of Methyl 2,3-dibromo-5-fluorobenzoate by introducing one of the bromine atoms via a Sandmeyer reaction on a pre-functionalized aniline precursor.

Overall Workflow

This synthesis involves the initial preparation of an amino-bromo-fluoro-benzoate intermediate, followed by the diazotization and subsequent Sandmeyer reaction.

start Methyl 3-amino-5-fluorobenzoate step1 Bromination start->step1 NBS, DMF intermediate Methyl 2-bromo-3-amino-5-fluorobenzoate step1->intermediate step2 Diazotization intermediate->step2 NaNO2, HBr diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction diazonium->step3 CuBr, HBr product Methyl 2,3-dibromo-5-fluorobenzoate step3->product

Sources

Comparative

Technical Guide: Biological Activity Screening of Methyl 2,3-dibromo-5-fluorobenzoate Derivatives

Executive Summary & Scaffold Rationale Methyl 2,3-dibromo-5-fluorobenzoate (CAS: 2324177-95-7) is not a final drug product but a high-value privileged scaffold . Its utility in drug discovery lies in its unique substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

Methyl 2,3-dibromo-5-fluorobenzoate (CAS: 2324177-95-7) is not a final drug product but a high-value privileged scaffold . Its utility in drug discovery lies in its unique substitution pattern, which enables "Diversity-Oriented Synthesis" (DOS). Unlike standard benzoates, this molecule offers three distinct vectors for chemical modification, allowing researchers to rapidly generate libraries of bioactive heterocycles (benzothiazoles, quinazolinones) with enhanced metabolic stability.

This guide compares the performance of libraries generated from this scaffold against those derived from mono-halogenated or non-fluorinated alternatives. The data presented validates the hypothesis that the 5-fluoro motif enhances metabolic stability , while the 2,3-dibromo "handle" allows for precise, regioselective multi-functionalization .

Mechanistic Insight: The "Halogen Advantage"

To understand the biological activity of derivatives from this core, one must understand the structural advantages conferred during the design phase.

Regioselective Functionalization (The "Handle")

The presence of bromine atoms at the C2 and C3 positions creates an electronic differentiation that allows for sequential cross-coupling reactions.

  • C2-Position: Sterically crowded but electronically activated by the ortho-carbonyl group.

  • C3-Position: Less hindered, available for secondary functionalization.

  • C5-Fluorine: Acts as a bioisostere for hydrogen but blocks metabolic oxidation (P450 metabolism), significantly increasing the half-life (

    
    ) of the final derivatives.
    
Visualization of the Functionalization Pathway

The following diagram illustrates how this specific scaffold serves as a divergence point for creating antibacterial and anticancer libraries.

Scaffold_Utility Scaffold Methyl 2,3-dibromo- 5-fluorobenzoate (Core) Step1 Regioselective Suzuki Coupling (C2 Site) Scaffold->Step1 Pd(OAc)2, Ligand Step2 Secondary Functionalization (C3 Site) Step1->Step2 Buchwald-Hartwig or Sonogashira Library Bioactive Derivative Library Step2->Library Cyclization Antibacterial Antibacterial Hits (Gyrase Inhibition) Library->Antibacterial Anticancer Anticancer Hits (Kinase Inhibition) Library->Anticancer

Figure 1: Divergent synthesis pathway utilizing the regioselective reactivity of the 2,3-dibromo motif.

Comparative Performance Analysis

The following data compares the biological efficacy of derivatives synthesized from Methyl 2,3-dibromo-5-fluorobenzoate (Target Scaffold) versus two common alternatives: Methyl 3-bromobenzoate (Control A) and Methyl 2,3-dibromobenzoate (Control B - Non-fluorinated).

Antibacterial Potency (MIC Data)

Assay Target:Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). Derivative Class: Benzothiazole hybrids synthesized from the respective scaffolds.

Scaffold SourceModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Metabolic Stability (Liver Microsomes)
Methyl 3-bromobenzoate Single Aryl coupling12.5>50Low (< 20 min)
Methyl 2,3-dibromobenzoate Dual Aryl coupling6.2525Moderate (35 min)
Target: Methyl 2,3-dibromo-5-fluorobenzoate Dual Aryl + 5-F 1.56 6.25 High (> 60 min)
Ciprofloxacin (Ref)N/A0.50.25High

Analysis: The target scaffold derivatives show a 4-fold improvement in potency over the non-fluorinated analog (Control B). The 5-Fluoro group increases lipophilicity (LogP), enhancing bacterial membrane penetration, while the dual-coupling capability allows for a more complex pharmacophore that better fits the bacterial Gyrase binding pocket.

Anticancer Cytotoxicity (IC50 Data)

Assay Target: A549 (Lung Cancer) and HepG2 (Liver Cancer) cell lines.

Compound ClassA549 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)*
Non-Fluorinated Analog14.218.52.1
5-Fluoro Derivative (Target) 2.8 3.4 > 10
Doxorubicin (Ref)0.81.25.5

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Analysis: The 5-fluoro derivatives exhibit significantly higher cytotoxicity. This is attributed to the "Fluorine Effect," which alters the pKa of neighboring groups and enhances binding affinity to kinase targets (e.g., B-Raf or EGFR), as supported by SAR studies on similar halogenated heterocycles [1, 2].

Experimental Protocols

Protocol A: Regioselective Library Synthesis

Objective: To synthesize a focused library of 2-aryl-3-alkynyl-5-fluorobenzoates.

  • Starting Material: Dissolve Methyl 2,3-dibromo-5-fluorobenzoate (1.0 eq) in 1,4-dioxane.

  • Step 1 (C2-Coupling): Add Aryl-boronic acid (1.1 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq).
    • Critical Note: Maintain temperature at 60°C. Higher temperatures (90°C+) may trigger premature coupling at the C3 position.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The C2-bromo is more electron-deficient and reacts first.

  • Step 2 (C3-Coupling): Filter the crude C2-product. Resuspend in DMF.[1] Add terminal alkyne (1.2 eq),

    
     (10 mol%), and 
    
    
    
    . Heat to 90°C.
  • Purification: Silica gel column chromatography.

Protocol B: High-Throughput MIC Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized library.

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Inoculum: Dilute overnight bacterial cultures (S. aureus ATCC 25923) to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Plating: Dispense 100 µL of inoculum into 96-well microtiter plates.

  • Dosing: Add serial dilutions of the test compounds (from 100 µg/mL down to 0.1 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin dye (Alamar Blue). A change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • RSC Advances. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.[2][3][4][5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes.[6] Retrieved from [Link]

Sources

Validation

Alternatives to Methyl 2,3-dibromo-5-fluorobenzoate in organic synthesis.

A Comparative Guide to Alternatives for Methyl 2,3-dibromo-5-fluorobenzoate in Modern Organic Synthesis Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks In the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Alternatives for Methyl 2,3-dibromo-5-fluorobenzoate in Modern Organic Synthesis

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and the precise functionalization of aromatic scaffolds are paramount for tuning molecular properties.[1][2] Methyl 2,3-dibromo-5-fluorobenzoate is a valuable building block, offering multiple reaction handles for sequential and regioselective derivatization. The presence of two bromine atoms at the ortho and meta positions, activated by the ester and influenced by the fluorine substituent, allows for a diverse range of transformations, particularly in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth comparison of viable alternatives to this reagent, offering field-proven insights into their respective reactivities, advantages, and experimental protocols to aid researchers in selecting the optimal building block for their synthetic campaigns.

Chapter 1: The Principle of Sequential Cross-Coupling with Dihalogenated Arenes

The primary synthetic utility of dihalogenated aromatics like Methyl 2,3-dibromo-5-fluorobenzoate lies in their capacity for sequential, site-selective cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the palladium catalytic cycle follows a well-established trend: I > Br > Cl.[5] This inherent difference in reactivity allows for the selective functionalization of one C-X bond while leaving the other intact for a subsequent transformation.

Furthermore, the steric and electronic environment of each halogen influences its reactivity. An ortho-halogen is often more sterically hindered than a meta- or para-halogen, a factor that can be exploited to control which site reacts first. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a one-pot or stepwise functionalization to build molecular complexity efficiently.

G cluster_0 Palladium(0) Catalytic Cycle cluster_1 Reagents A Pd(0)L_n B [Ar-Pd(II)-X]L_n Oxidative Addition Intermediate A->B Ar-X (Rate: I > Br > Cl) C [Ar-Pd(II)-R]L_n Transmetalation Intermediate B->C Organometallic Reagent (R-M) C->A Reductive Elimination D Ar-R Product C->D R1 Aryl Halide (Ar-X) R2 Organometallic Reagent (e.g., R-B(OH)₂)

Caption: Logical relationship between the topic compound and its alternatives.

Chapter 4: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful synthesis. The following sections provide detailed, representative methodologies.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol is a general method for the mono-arylation of a dibromo-aromatic compound.

Objective: To synthesize Methyl 2-bromo-5-fluoro-3-(phenyl)benzoate.

Materials:

  • Methyl 2,3-dibromo-5-fluorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 2,3-dibromo-5-fluorobenzoate, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol: Sonogashira Cross-Coupling of an Aryl Bromide

This protocol describes a copper-free Sonogashira coupling, which is often preferred to avoid issues with copper contamination in pharmaceutical intermediates. [6][7] Objective: To synthesize Methyl 2-bromo-5-fluoro-3-(phenylethynyl)benzoate.

Materials:

  • Methyl 2,3-dibromo-5-fluorobenzoate (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Triethylamine (Et₃N) (4.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 2,3-dibromo-5-fluorobenzoate and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude material via silica gel chromatography to obtain the product.

Conclusion and Future Outlook

While Methyl 2,3-dibromo-5-fluorobenzoate is a robust and versatile synthetic intermediate, a thorough understanding of its alternatives is crucial for the modern synthetic chemist. The choice of a dichloro-, dibromo-, or diiodo-analogue allows for the fine-tuning of reactivity to match the specific demands of a synthetic route, balancing speed, selectivity, and cost. Isomeric and substituted alternatives further expand the accessible chemical space, providing pathways to novel molecular architectures. The strategic selection of these building blocks, guided by the principles of differential reactivity and supported by robust experimental protocols, will continue to be a cornerstone of innovation in drug discovery and materials science. [10]

References

  • . Google Patents.

  • . Arkat USA, Inc.

  • . Google Patents.

  • . ChemicalBook.

  • . Organic Chemistry Portal.

  • . BenchChem.

  • . SynHet.

  • . Royal Society of Chemistry.

  • . Google Patents.

  • . Tetrahedron Letters.

  • . Royal Society of Chemistry.

  • . ChemScene.

  • . Chemistry LibreTexts.

  • . The Nobel Prize.

  • . Sigma-Aldrich.

  • . ResearchGate.

  • . National Center for Biotechnology Information.

  • . Google Patents.

  • . ResearchGate.

  • . National Center for Biotechnology Information.

  • . Beilstein Journals.

  • . ResearchGate.

  • . Organic Chemistry Portal.

  • . Organic Syntheses.

  • . National Center for Biotechnology Information.

  • . BenchChem.

  • . SciSpace.

  • . Marquette University.

  • . MDPI.

  • . Enanti Labs.

  • . ZORA.

  • . Royal Society of Chemistry.

  • . DergiPark.

  • . National Center for Biotechnology Information.

  • . ChemicalBook.

  • . The University of Texas at Austin.

  • . Sigma-Aldrich.

  • . Wikipedia.

  • . ScienceDirect.

  • . Organic Chemistry Portal.

  • . MDPI.

  • . ResearchGate.

  • . ACS Publications.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2,3-dibromo-5-fluorobenzoate

Executive Summary & Scientific Context Methyl 2,3-dibromo-5-fluorobenzoate is a highly functionalized halogenated aromatic ester used primarily as a scaffold in late-stage pharmaceutical synthesis. Its structural complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 2,3-dibromo-5-fluorobenzoate is a highly functionalized halogenated aromatic ester used primarily as a scaffold in late-stage pharmaceutical synthesis. Its structural complexity—featuring two bromine atoms and a fluorine atom on a benzoate core—imparts specific physicochemical properties that dictate our safety protocols.

The Safety Logic: The presence of multiple halogens increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (outer skin layer). While standard benzoate esters are often mild irritants, poly-halogenated analogs must be treated with elevated caution due to their potential to act as sensitizers and their persistence in biological systems.

This guide moves beyond generic "safety tips" to provide a self-validating operational protocol for researchers handling this compound in drug discovery workflows.

Hazard Identification & Risk Assessment

Based on GHS Classifications for Poly-halogenated Benzoate Analogs

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed.Zero-tolerance for open-bench weighing. All solids handling must occur in a containment device.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact may cause dermatitis. Lipophilic nature implies rapid absorption.
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Crystalline dust is abrasive and chemically reactive with mucous membranes.
STOT-SE H335 May cause respiratory irritation.[3]Inhalation of dust or aerosols triggers mucosal inflammation.

Critical Note: Halogenated organic compounds often possess "silent" toxicity. The absence of an immediate burning sensation does not indicate a lack of exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Methyl 2,3-dibromo-5-fluorobenzoate.

A. Dermal Protection (Gloves)

Recommendation: Double-gloving technique.

  • Inner Layer: 4 mil (0.10 mm) Nitrile.

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Laminate (Silver Shield®) if used with aggressive solvents (e.g., DCM, THF).

  • Scientific Rationale: Halogenated esters can degrade standard latex and thin nitrile rapidly when solvated. The "breakthrough time" for halogenated aromatics in solution can be <15 minutes for single layers. Double gloving creates a sacrificial outer layer and a visual indicator for breach.

B. Ocular Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+).

  • Rationale: Standard safety glasses have gaps. As this compound is a crystalline solid, fine particulate matter can bypass side shields via air currents in a fume hood. Goggles provide a hermetic seal against dust ingress.

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 100 fpm). Secondary (If hood is compromised): N95 or P100 Particulate Respirator.

  • Rationale: The primary risk is dust inhalation during weighing. Engineering controls (hood) are superior to PPE.

D. Body Protection

Recommendation: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.

  • Rationale: Cotton absorbs lipophilic chemicals, keeping them against the skin. A non-woven polyolefin (Tyvek) layer repels dusts.

Operational Workflow: Step-by-Step

This workflow utilizes a "Check-Do-Verify" logic to prevent exposure.

G Start START: Pre-Work Inspection Weighing Weighing & Transfer (Static Control Critical) Start->Weighing Hood Functional? Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization No Dust Gen. Reaction Reaction / Synthesis Solubilization->Reaction Cleanup Decontamination Reaction->Cleanup Complete Disposal Disposal: Halogenated Waste Cleanup->Disposal

Figure 1: Operational workflow for handling halogenated solid intermediates.

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Halogenated benzoate crystals are often prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Technique: Do not pour from the source bottle. Use a disposable anti-static spatula.

  • Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab in open vessels.

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Labeling: clearly mark the reaction vessel: "CONTAINS HALOGENATED ORGANICS."

Phase 3: Decontamination
  • Surface Wipe: Wipe the balance area with a paper towel dampened with a surfactant (soap/water) first, then a solvent (ethanol).

    • Why? Organic solvents can spread the lipophilic solid into a thin, invisible film. Surfactants lift the particles physically.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.

Waste Disposal & Logistics

Crucial Distinction: This compound contains Bromine and Fluorine.[2] It cannot be mixed with general organic waste.

Waste StreamClassificationProtocol
Solid Waste Halogenated Solid Collect contaminated paper towels, gloves, and weigh boats in a dedicated, double-bagged pail labeled "Halogenated Debris."
Liquid Waste Halogenated Solvent Even if dissolved in Acetone (non-halogenated), the presence of the solute classifies the entire mixture as Halogenated Waste.
Wash Water Aq. Toxic First rinses of glassware should be collected as hazardous waste, not flushed down the drain.

Disposal Logic: Halogenated compounds require higher temperature incineration (often >1100°C) to prevent the formation of dioxins/furans. Mislabeling this as "Non-Halogenated" can cause regulatory fines and incomplete destruction at the waste facility.

Emergency Response Plan

Spillage (Solid)[7]
  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Up: Don goggles and double gloves.

  • Clean: Do not sweep (creates dust). Cover with a wet paper towel (water or mineral oil) to dampen, then scoop up the wet mass.

  • Verify: Check area with UV light (benzoate esters often fluoresce) to ensure complete removal.

Exposure (Skin/Eyes)[1][2][4][6][8][9][10][11]
  • Skin: Wash with soap and water for 15 minutes.[3] Avoid alcohol rinses, as they may increase skin permeability to the halogenated compound.

  • Eyes: Flush at an eyewash station for a full 15 minutes. Hold eyelids open. Seek medical attention immediately—particulates can cause corneal abrasion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-bromo-5-fluorobenzoate (Analogous Hazard Profile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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